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2-methoxy-N-(2-phenoxyethyl)ethanamine Documentation Hub

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  • Product: 2-methoxy-N-(2-phenoxyethyl)ethanamine
  • CAS: 884497-53-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Potent BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Dabrafenib, also known by its GSK development code GSK2118436, is a potent and selective inhibitor of the BRAF (v-raf murine sarcoma viral onco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its GSK development code GSK2118436, is a potent and selective inhibitor of the BRAF (v-raf murine sarcoma viral oncogene homolog B) kinase.[1][2] It has emerged as a critical therapeutic agent in the management of cancers harboring specific BRAF mutations, most notably the V600E mutation, which is prevalent in a significant portion of metastatic melanomas.[3] This guide provides a comprehensive technical overview of Dabrafenib, encompassing its fundamental chemical properties, mechanism of action, key experimental protocols for its use in research, and its clinical significance in oncology.

Core Molecular and Physicochemical Properties

Dabrafenib is a small molecule inhibitor with the following key identifiers and properties:

PropertyValueSource(s)
CAS Number 1195765-45-7[1][2][3]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[2][3]
Molecular Weight 519.56 g/mol [1][2][3]
Appearance White to off-white solid/lyophilized powder[2][4]
Solubility Soluble in DMSO (e.g., at 30 mg/mL) and ethanol (e.g., at 1 mg/mL with slight warming).[2]

The mesylate salt of Dabrafenib, Dabrafenib Mesylate (GSK2118436 Mesylate), has a different CAS number (1195768-06-9), molecular formula (C₂₄H₂₄F₃N₅O₅S), and molecular weight (615.67 g/mol ).[4][5]

Structural Formula:

Caption: 2D structural representation of Dabrafenib.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[3] Its primary therapeutic efficacy stems from its potent inhibition of the mutated BRAF V600E kinase.[1][2] The BRAF gene is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cellular processes such as proliferation, differentiation, and survival.

In normal cellular function, the activation of this pathway is tightly regulated. However, activating mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of the BRAF kinase. This results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.

Dabrafenib selectively binds to and inhibits the activity of the mutated BRAF kinase, thereby blocking the aberrant downstream signaling. This leads to the inhibition of tumor cell proliferation and induction of apoptosis in BRAF V600-mutant cancer cells.[5]

The inhibitory concentrations (IC₅₀) of Dabrafenib highlight its selectivity:

  • BRAF V600E: 0.6 - 0.8 nM[1][3]

  • BRAF V600K: 0.5 nM[2]

  • Wild-type BRAF: 3.2 - 5.2 nM[1][2]

  • c-RAF: 5.0 - 6.3 nM[1][2]

MAPK_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF V600E (Constitutively Active) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition

Caption: Dabrafenib's inhibition of the MAPK pathway.

Experimental Protocols for In Vitro Research

The following are example protocols for the use of Dabrafenib in a laboratory setting. Researchers should adapt these based on their specific cell lines and experimental goals.

Preparation of Dabrafenib Stock Solution
  • Reconstitution: Dabrafenib is typically supplied as a lyophilized powder.[2] To prepare a stock solution, for example, a 10 mM stock, reconstitute 5 mg of the powder in 962 µL of DMSO.[2]

  • Storage: Store the stock solution at -20°C for long-term use. For short-term storage (up to one month), -20°C is also suitable.[5]

Cell Viability/Proliferation Assay

This protocol outlines a general procedure to assess the effect of Dabrafenib on the viability of cancer cells, particularly those with BRAF mutations.

  • Cell Seeding: Plate cells (e.g., BRAF V600E mutant melanoma cells like A375 or SK-MEL-28) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Dabrafenib in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest Dabrafenib treatment).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment: Assess cell viability using a suitable method, such as the CCK-8 assay or MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol allows for the visualization of Dabrafenib's effect on the phosphorylation of key downstream proteins in the MAPK pathway.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with Dabrafenib (e.g., 1 µM for 24 hours) and a vehicle control.[2]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of p-MEK and p-ERK in Dabrafenib-treated cells compared to the control would indicate successful pathway inhibition.[2]

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Detection Immunoblot->Detection

Caption: Workflow for Western Blot analysis.

Clinical Significance and Therapeutic Applications

Dabrafenib is approved for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[2] It is often used in combination with a MEK inhibitor, such as Trametinib, to improve efficacy and overcome resistance mechanisms. The combination therapy targets the MAPK pathway at two different points, leading to a more profound and durable response.

Beyond melanoma, Dabrafenib is also being investigated and used in the treatment of other BRAF V600-mutated cancers, including non-small cell lung cancer and anaplastic thyroid cancer.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase provide a clear mechanism-based therapeutic strategy. For researchers and drug development professionals, a thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental handling is crucial for advancing our knowledge of cancer biology and developing next-generation therapies.

References

  • Dabrafenib (GSK2118436). BioCrick. [Link]

Sources

Exploratory

solubility profile of 2-methoxy-N-(2-phenoxyethyl)ethanamine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-methoxy-N-(2-phenoxyethyl)ethanamine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-methoxy-N-(2-phenoxyethyl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-methoxy-N-(2-phenoxyethyl)ethanamine in various organic solvents. The selection of an appropriate solvent is a critical parameter in chemical synthesis, purification, and formulation, directly impacting reaction efficiency, product purity, and bioavailability. This document elucidates the fundamental principles of solubility, presents robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment, and offers a predicted solubility profile based on the molecule's structural characteristics. The methodologies and insights contained herein are designed to empower researchers to make informed, rational decisions for solvent selection in their specific applications.

Introduction: The Critical Role of Solvent Selection

In the landscape of chemical and pharmaceutical development, the solvent is not merely a medium but an active participant that can dictate the success of a process. For a molecule such as 2-methoxy-N-(2-phenoxyethyl)ethanamine, which incorporates ether, amine, and aromatic functionalities, its interaction with the solvent environment is complex. A well-matched solvent can solvate reactants and reagents to accelerate reaction kinetics, control polymorphism during crystallization, and ensure the stability of a final formulation. Conversely, a suboptimal choice can lead to poor yields, challenging purification processes, and unstable products. This guide provides the theoretical grounding and practical methodologies to systematically characterize the solubility of 2-methoxy-N-(2-phenoxyethyl)ethanamine, mitigating the risks associated with arbitrary solvent selection.

Theoretical Framework: Predicting Solubility

The foundational principle of "like dissolves like" provides a useful starting point for predicting solubility, suggesting that substances with similar intermolecular forces are likely to be miscible.[1] This is governed by the energy balance of solute-solute, solvent-solvent, and solute-solvent interactions.

2.1. Molecular Structure and Intermolecular Forces

The chemical structure of 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is key to its solubility behavior.[2][3]

CH₃-O-CH₂-CH₂-NH-CH₂-CH₂-O-C₆H₅

This structure exhibits an amphiphilic nature:

  • Nonpolar characteristics: The phenoxy group and the ethylene backbones contribute to van der Waals interactions, favoring solubility in nonpolar or weakly polar solvents.

  • Polar characteristics: The secondary amine (-NH-) and two ether (-O-) linkages introduce polarity. The nitrogen atom and the oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These features promote solubility in polar protic and aprotic solvents.

2.2. Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[4] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values will be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) is calculated by the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²[5]

A smaller Ra value signifies a higher affinity and, therefore, greater solubility. While experimentally derived HSP values for 2-methoxy-N-(2-phenoxyethyl)ethanamine are not publicly available, they can be estimated using group-contribution methods.[6]

Experimental Determination of Solubility

Systematic experimental validation is essential to confirm theoretical predictions. The following protocols are designed to be self-validating and provide a clear path from qualitative screening to quantitative analysis.

3.1. Protocol 1: Qualitative Visual Miscibility Screening

This initial rapid screening provides a broad, qualitative overview of solubility across a diverse solvent panel. The objective is to classify the compound as miscible, partially miscible, or immiscible.

Methodology:

  • Solvent Selection: Prepare a set of clearly labeled, clean, and dry test tubes or vials.[7] Select a diverse array of solvents representing different chemical families and polarities (e.g., alkanes, aromatics, alcohols, ketones, esters).

  • Solvent Dispensing: Add 2.0 mL of a single solvent to each respective vial.

  • Solute Addition: Add 0.1 mL (approx. 100 mg) of 2-methoxy-N-(2-phenoxyethyl)ethanamine to each vial.

  • Homogenization: Securely cap each vial and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.[7] This step is critical to overcome any initial kinetic barriers to dissolution.

  • Equilibration & Observation: Allow the vials to stand undisturbed for at least 5 minutes. Observe each sample against both black and white backgrounds to clearly identify any undissolved droplets, cloudiness (haze), or phase separation, which indicate immiscibility or partial miscibility.[8] A single, clear phase indicates miscibility.

  • Recording: Record the results for each solvent as "Miscible," "Partially Miscible," or "Immiscible."

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis A Select Diverse Solvent Panel B Dispense 2 mL of Each Solvent into Labeled Vials A->B C Add 0.1 mL of Solute to Each Vial B->C D Cap and Vortex for 30-60 Seconds C->D E Let Stand for 5 Minutes to Equilibrate D->E F Visually Inspect Against Black & White Backgrounds E->F G Classify Result F->G H Miscible (Single Clear Phase) G->H Yes I Immiscible / Partially Miscible (Cloudy, 2 Phases) G->I No

Caption: Workflow for qualitative visual miscibility screening.

3.2. Protocol 2: Quantitative Solubility by Gravimetric Analysis

For solvents where the compound is not fully miscible, this method provides a precise, quantitative measure of solubility (e.g., in g/100 mL). Gravimetric analysis is a fundamental quantitative technique based on the mass of an isolated substance.[9][10]

Methodology:

  • Saturated Solution Preparation: In a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a vial in a shaker bath at 25 °C), add an excess amount of 2-methoxy-N-(2-phenoxyethyl)ethanamine to a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) for a sufficient duration (typically 24 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached. Maintaining a constant temperature is critical as solubility is temperature-dependent.[11]

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed for at least 2 hours, permitting the undissolved solute to settle completely.

  • Aliquot Sampling: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant using a calibrated volumetric pipette. It is crucial to avoid transferring any undissolved material.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) at a temperature sufficient to evaporate the solvent but well below the boiling point of the solute to prevent loss.

  • Mass Determination: Once the residue is completely dry and at constant weight, reweigh the evaporating dish. The difference between this final mass and the initial tare mass is the mass of the solute dissolved in the aliquot.[12]

  • Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temperature (24h) to Reach Equilibrium A->B C Allow Undissolved Solute to Settle B->C D Withdraw Precise Volume of Clear Supernatant C->D E Transfer Aliquot to Pre-weighed Dish D->E F Evaporate Solvent Under Reduced Pressure E->F G Weigh Dried Residue F->G H Calculate Solubility (g/100 mL) G->H

Sources

Foundational

in vitro toxicity screening of 2-methoxy-N-(2-phenoxyethyl)ethanamine

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 2-(2-Methoxyphenoxy)ethylamine A Senior Application Scientist's Perspective on Experimental Design, Mechanistic Insights, and Data Interpretation Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 2-(2-Methoxyphenoxy)ethylamine

A Senior Application Scientist's Perspective on Experimental Design, Mechanistic Insights, and Data Interpretation

Introduction: A Proactive Approach to Chemical Safety Assessment

In the landscape of pharmaceutical development and chemical safety, the early and accurate identification of potential toxicities is paramount. In vitro toxicity testing serves as a critical first line of defense, offering a rapid, cost-effective, and ethically considerate alternative to animal testing for screening compounds.[1][2][3] This guide provides a comprehensive framework for the in vitro toxicity screening of 2-(2-Methoxyphenoxy)ethylamine , a significant intermediate in the synthesis of pharmaceuticals such as Carvedilol.[4][5]

A Note on the Target Compound: This guide focuses on 2-(2-Methoxyphenoxy)ethylamine (CAS: 1836-62-0)[6]. The initially requested compound, 2-methoxy-N-(2-phenoxyethyl)ethanamine, is not well-documented in publicly available scientific literature. Given the structural similarity and industrial relevance of 2-(2-Methoxyphenoxy)ethylamine, the principles and methodologies detailed herein provide a robust and directly applicable strategy for assessing its toxicological profile, and would be readily adaptable for a novel derivative.

Chemical Profile: 2-(2-Methoxyphenoxy)ethylamine

PropertyValueSource
Molecular Formula C9H13NO2[6]
Molecular Weight 167.21 g/mol [6]
Appearance Light yellow to Brown clear liquid
Known Hazards May be harmful if swallowed. Causes skin irritation and serious eye damage.[6][7]

This guide will delineate a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific endpoints such as genotoxicity, hepatotoxicity, and neurotoxicity. The causality behind experimental choices, the inclusion of self-validating systems, and the interpretation of multi-parametric data will be emphasized throughout.

Tier 1: Foundational Cytotoxicity Assessment - Establishing a Toxicity Profile

The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for designing subsequent, more resource-intensive assays. We will employ two robust and widely used colorimetric assays: the MTT and XTT assays.[8] These assays measure cell viability by assessing the metabolic activity of the cell population.[9][10]

The Rationale: MTT vs. XTT

The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial reductases in viable cells.[9][11] This formazan is insoluble and must be dissolved prior to measuring its absorbance. The XTT assay, in contrast, produces a water-soluble formazan, simplifying the protocol and potentially increasing sensitivity.[10] Utilizing both provides a cross-validation of the initial cytotoxicity findings.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture relevant cell lines (e.g., HepG2, SH-SY5Y) plate_cells 2. Seed cells into 96-well plates cell_culture->plate_cells prepare_compound 3. Prepare serial dilutions of 2-(2-Methoxyphenoxy)ethylamine treat_cells 4. Treat cells with compound dilutions and incubate (e.g., 24, 48, 72h) prepare_compound->treat_cells add_reagent 5. Add MTT or XTT reagent treat_cells->add_reagent incubate_reagent 6. Incubate for color development add_reagent->incubate_reagent solubilize 7. Solubilize formazan (MTT only) incubate_reagent->solubilize read_plate 8. Read absorbance on a plate reader solubilize->read_plate calc_viability 9. Calculate % cell viability vs. control read_plate->calc_viability plot_curve 10. Plot dose-response curve calc_viability->plot_curve determine_ic50 11. Determine IC50 value plot_curve->determine_ic50

Caption: Tier 1 Cytotoxicity Screening Workflow.

Hypothetical Data Summary

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT24h150
HepG2XTT24h145
SH-SY5YMTT24h120
SH-SY5YXTT24h115

The IC50 (half-maximal inhibitory concentration) values derived from these initial screens are fundamental. They guide the concentration selection for subsequent Tier 2 assays, ensuring that the chosen concentrations are sublethal yet high enough to potentially induce specific toxic effects without causing widespread cell death that could confound the results.

Tier 2: Assessing Specific Toxicological Endpoints

With a foundational understanding of the compound's cytotoxic potential, we can now investigate specific mechanisms of toxicity. This involves a battery of assays targeting genotoxicity, hepatotoxicity, and neurotoxicity, in line with regulatory expectations for comprehensive safety assessment.[3]

A. Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is crucial as DNA damage can lead to mutations and potentially cancer. A standard in vitro battery includes a bacterial reverse mutation test (Ames test) and a mammalian cell micronucleus assay.[12][13]

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle & Rationale: The Ames test uses several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. This is a highly sensitive screen for point mutations and frameshift mutations.[14]

  • Causality - The Role of Metabolic Activation: A critical component of the Ames test is the inclusion of a liver S9 fraction. This fraction contains metabolic enzymes (cytochromes P450) that are absent in bacteria.[15] Many compounds are not directly mutagenic but are converted to mutagenic metabolites in the liver. The S9 fraction mimics this metabolic activation, making the assay more predictive of in vivo effects.

2. In Vitro Micronucleus Assay

  • Principle & Rationale: This assay identifies substances that cause chromosomal damage.[12] It is performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[15] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind during anaphase.[12] Their presence indicates either clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. The micronucleus assay is often preferred over the chromosomal aberration assay due to its ability to detect both clastogens and aneugens and its higher throughput.[15]

G cluster_setup Cell Culture & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Microscopic Analysis culture 1. Culture mammalian cells (e.g., CHO, TK6) treat 2. Treat with compound ± S9 metabolic activation culture->treat cytoB 3. Add Cytochalasin B to block cytokinesis treat->cytoB incubate 4. Incubate for ~1.5-2 cell cycles cytoB->incubate harvest 5. Harvest cells incubate->harvest stain 6. Stain with DNA-specific dye (e.g., DAPI) harvest->stain score 7. Score binucleated cells for micronuclei stain->score cbi 8. Calculate Cytokinesis-Block Proliferation Index (CBPI) score->cbi compare 9. Compare frequency of micronucleated cells to controls score->compare

Caption: Workflow for the In Vitro Micronucleus Assay.

B. Hepatotoxicity: Investigating Potential Liver Injury

Drug-induced liver injury (DILI) is a major cause of drug attrition.[16] In vitro assays using human liver cell models, such as the HepG2 cell line, are essential for early-stage screening.[17][18] HepG2 cells, while having limitations in their metabolic capacity compared to primary hepatocytes, are a robust and reproducible model for identifying various mechanisms of liver toxicity.[19][20]

  • Rationale for Multiparametric Approach: Hepatotoxicity can arise from multiple mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis.[16][17] A comprehensive assessment, therefore, requires a multiparametric approach, often using high-content analysis (HCA).[20]

Key Hepatotoxicity Endpoints:

  • Cell Viability: As determined in Tier 1, but with a focus on longer exposure times (e.g., 72h) to detect chronic effects.[16]

  • Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction and cellular stress. This can be measured using fluorescent dyes like TMRM.[20]

  • Reactive Oxygen Species (ROS) Generation: Many hepatotoxins induce oxidative stress. ROS levels can be quantified using probes like DCFH-DA.

  • Apoptosis: The induction of programmed cell death can be assessed by measuring the activity of key effector enzymes like Caspase-3/7.

C. Neurotoxicity: Screening for Adverse Effects on the Nervous System

Given that many pharmaceuticals and chemicals can have off-target effects on the nervous system, an early neurotoxicity screen is prudent.[21] The human neuroblastoma cell line, SH-SY5Y, is a widely used model because it can be differentiated into cells with neuron-like characteristics.[21][22][23]

  • Rationale for Differentiated Cells: Using SH-SY5Y cells differentiated with agents like retinoic acid provides a more physiologically relevant model of mature neurons.[21][23] This allows for the assessment of endpoints specific to neuronal function.

Key Neurotoxicity Endpoints:

  • Cell Viability: As established in Tier 1, to determine direct toxicity to neuronal cells.

  • Neurite Outgrowth: A sensitive morphological endpoint. Inhibition of neurite outgrowth in differentiated SH-SY5Y cells can indicate interference with cytoskeletal dynamics or developmental neurotoxicity.[21][23] This is typically assessed using high-content imaging and analysis.[21]

  • Oxidative Stress and Apoptosis: Similar to hepatotoxicity, these are common mechanisms of neurotoxicant action and can be measured using the same assays (e.g., ROS production, Caspase-3/7 activity).

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x concentrated serial dilution of 2-(2-Methoxyphenoxy)ethylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Micronucleus Assay (adapted from OECD TG 487)
  • Cell Culture: Culture TK6 cells in appropriate medium.

  • Treatment: Seed cells and treat with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~50-60% cytotoxicity). Include a vehicle control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

    • Short Treatment (3-4h): Perform with and without S9 metabolic activation.

    • Long Treatment (~24h): Perform without S9.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (3-6 µg/mL) to block cytokinesis.

  • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting: Harvest cells by centrifugation.

  • Staining: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides. Stain with a DNA-specific stain like DAPI or Giemsa.

  • Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the negative control.

Data Interpretation and Integrated Risk Assessment

The power of this tiered approach lies in the synthesis of data from multiple assays.

G cluster_tier1 Tier 1 Data cluster_tier2 Tier 2 Data cluster_assessment Risk Assessment cytotoxicity Cytotoxicity (IC50) genotoxicity Genotoxicity (Ames, Micronucleus) cytotoxicity->genotoxicity hepatotoxicity Hepatotoxicity (MMP, ROS, Caspase) cytotoxicity->hepatotoxicity neurotoxicity Neurotoxicity (Neurite Outgrowth) cytotoxicity->neurotoxicity profile Toxicological Profile genotoxicity->profile hepatotoxicity->profile neurotoxicity->profile

Caption: Integrated Data Analysis for Risk Assessment.

  • Scenario 1: Cytotoxic but not Genotoxic. If the compound shows cytotoxicity at high concentrations but is negative in both the Ames and micronucleus assays, it is less likely to be a carcinogen. The primary concern would be acute toxicity at high doses.

  • Scenario 2: Positive Genotoxicity Signal. A positive result in the Ames test (especially with S9) and/or the micronucleus assay is a significant red flag. It suggests the compound or its metabolites can damage DNA, warranting further investigation and potentially halting development.

  • Scenario 3: Organ-Specific Toxicity. If the compound shows toxicity to HepG2 or SH-SY5Y cells at concentrations well below the general cytotoxicity threshold (e.g., IC50 in HepG2 is 10-fold lower than in a non-liver cell line), this indicates potential organ-specific toxicity. For example, a decrease in neurite outgrowth at non-cytotoxic concentrations is a strong indicator of specific neurotoxic potential.[23]

By integrating these diverse datasets, researchers and drug development professionals can build a comprehensive toxicological profile of 2-(2-Methoxyphenoxy)ethylamine, enabling informed decisions about its safety and guiding further development or risk mitigation strategies. This systematic, mechanism-focused in vitro approach is fundamental to modern toxicology and a cornerstone of responsible chemical innovation.

References

  • Wikipedia. In vitro toxicology. [Link]

  • Slideshare. In vitro testing of drug toxicity. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Avantea. In vitro toxicity test. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • National Institutes of Health. In vitro Toxicity Testing in the Twenty-First Century. [Link]

  • Eurofins Discovery. Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Neurite outgrowth SafetyScreen Assay – TW. [Link]

  • Wikipedia. MTT assay. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

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  • Pharmaron. Genetic Toxicology Services: GLP Genotoxicity. [Link]

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  • National Institutes of Health. Cell Viability Assays. [Link]

  • Organisation for Economic Co-operation and Development. In vitro assays for developmental neurotoxicity. [Link]

  • CORDIS. ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • GenEvolutioN. From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

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  • National Institutes of Health. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. [Link]

  • PubMed. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. [Link]

  • MDPI. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress. [Link]

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  • bioRxiv. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. [Link]

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  • European Society of Toxicology In Vitro. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • Google Patents. Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
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  • NIST. Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl-. [Link]

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Exploratory

thermodynamic stability of N-(2-methoxyethyl)-2-phenoxy-ethanamine

An In-depth Technical Guide to the Thermodynamic Stability of N-(2-methoxyethyl)-2-phenoxy-ethanamine For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Drug Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of N-(2-methoxyethyl)-2-phenoxy-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. An unstable compound can lead to loss of potency, the formation of toxic degradation products, and a shortened shelf-life, ultimately compromising patient safety and therapeutic efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of a novel chemical entity, N-(2-methoxyethyl)-2-phenoxy-ethanamine .

The structure of N-(2-methoxyethyl)-2-phenoxy-ethanamine, featuring a secondary amine and two ether linkages, presents specific potential liabilities. Ether linkages can be susceptible to oxidative degradation, while the secondary amine can be a site for oxidation and other reactions. Understanding these potential degradation pathways is critical for developing stable formulations and ensuring product quality.[1] Forced degradation studies, also known as stress testing, are essential to establish these pathways and are a regulatory expectation.[2][3]

This document, authored from the perspective of a Senior Application Scientist, moves beyond rote protocols to explain the causal links behind experimental choices. It provides a self-validating system of methodologies designed to construct a robust and defensible stability profile for this molecule, grounding all recommendations in authoritative scientific principles.

Section 1: Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a drug substance, this translates to its resistance to chemical degradation into other, lower-energy compounds. This is distinct from kinetic stability, which describes the rate at which degradation occurs. A compound can be thermodynamically unstable but kinetically stable if the activation energy for degradation is very high.

The primary goal of stability testing is to identify conditions that can overcome this activation energy, leading to degradation. For N-(2-methoxyethyl)-2-phenoxy-ethanamine, the key functional groups suggest susceptibility to the following degradation mechanisms:

  • Oxidation: The lone pair of electrons on the secondary amine and the ether oxygen atoms are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Hydrolysis: While generally stable, ether linkages can be cleaved under extreme acidic conditions, though this is less common than ester hydrolysis.

  • Thermolysis: The application of heat can provide the energy needed to break covalent bonds, leading to molecular fragmentation. The specific decomposition pathways are often complex.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.

Section 2: A Multi-faceted Experimental Strategy

A comprehensive understanding of a molecule's stability cannot be achieved with a single technique. It requires a coordinated approach that combines thermal analysis with controlled degradation studies. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the solid-state properties and overall thermal resilience, while forced degradation studies reveal specific chemical breakdown pathways.

The following diagram outlines the logical workflow for assessing the thermodynamic stability of a new chemical entity.

G cluster_0 Initial Characterization cluster_1 Degradation Pathway Analysis cluster_2 Data Synthesis & Application A API Synthesis & Purification B Differential Scanning Calorimetry (DSC) A->B Solid-State Properties C Thermogravimetric Analysis (TGA) A->C Thermal Decomposition D Forced Degradation Studies (Stress Testing) B->D Define Thermal Stress Limits C->D E Identify Degradants (LC-MS/MS) D->E Generate Degradants F Develop Stability-Indicating Analytical Method E->F Validate Method Specificity G Establish Stability Profile F->G H Inform Formulation, Packaging & Storage G->H

Caption: Overall workflow for thermodynamic stability assessment.

Section 3: Core Technique 1: Differential Scanning Calorimetry (DSC)

Principle and Purpose

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides critical information on melting point, purity, polymorphism, and glass transitions.[6][7]

Expertise & Causality

DSC is the logical first step in any stability program. It establishes the key thermal events that precede chemical decomposition. For instance, a sharp, high-temperature melting endotherm suggests a stable crystalline lattice, whereas a low melting point or a broad transition may indicate impurities or a less stable form. This information is vital for designing meaningful thermal stress studies; stressing a sample far above its melting point may induce phase changes that are not relevant to solid-state storage conditions.[6]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-methoxyethyl)-2-phenoxy-ethanamine into a clean, non-reactive aluminum pan.

  • Pan Sealing: Hermetically seal the pan to prevent mass loss from volatilization before decomposition. Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program: Place both pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected transitions (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Maintain a constant inert atmosphere by purging the cell with dry nitrogen gas at a flow rate of 50 mL/min. This prevents thermo-oxidative degradation during the analysis.

  • Data Analysis: Record the heat flow versus temperature. Identify and integrate thermal events such as melting endotherms to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).

Data Presentation: Expected DSC Results
ParameterExpected Value (Illustrative)Interpretation
Onset of Melting145.5 °CInitiation of the melting process.
Melting Peak (Tm)148.0 °CTemperature of maximum melting rate; indicates the melting point.
Enthalpy of Fusion (ΔHfus)28.5 kJ/molEnergy required to melt the sample; reflects the crystallinity.
Post-Melting EventsNone observed < 250 °CIndicates no immediate decomposition following melting under these conditions.

Section 4: Core Technique 2: Thermogravimetric Analysis (TGA)

Principle and Purpose

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] Its primary purpose in this context is to determine the temperature at which the molecule begins to decompose and to quantify the presence of any volatile components like water or residual solvents.[9][10]

Expertise & Causality

TGA is a critical complement to DSC. While DSC detects energetic events, TGA confirms whether these events are associated with a loss of mass.[11] For example, a DSC endotherm could represent melting (no mass loss) or decomposition (mass loss). Running a TGA analysis clarifies this ambiguity. It establishes the upper-temperature limit of the molecule's stability, providing a definitive point beyond which the API is no longer intact.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2-methoxyethyl)-2-phenoxy-ethanamine into a ceramic or platinum TGA pan.

  • Thermal Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Purge the furnace with an inert gas like nitrogen (50 mL/min) to study thermal decomposition in the absence of oxygen. A parallel experiment in air can be run to assess oxidative stability.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Data Presentation: Expected TGA Results
Temperature RangeMass Loss (%)Interpretation
25 °C - 150 °C< 0.1%No significant loss of volatiles (e.g., water, solvent).
150 °C - 240 °C0.5%Negligible mass loss; compound is thermally stable in this range.
> 245 °C (Onset)> 5%Onset of significant thermal decomposition.

Section 5: Core Technique 3: Forced Degradation (Stress Testing)

Principle and Purpose

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing.[1] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can resolve the API from all its degradants.[3][12] This is a key component of regulatory submissions.[2]

Expertise & Causality

The art of forced degradation is not to completely destroy the compound, but to induce a predictable and relevant amount of degradation, typically in the range of 2-20%.[13] This ensures that the degradation products are generated at a high enough concentration to be detected and characterized, without being obscured by excessive fragmentation of the parent molecule. The choice of stressors is based on the molecule's structure and the conditions it may encounter during its lifecycle.[12]

G cluster_0 Stress Conditions Start Prepare API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (Solution) (60°C) Photo Photolytic (ICH Q1B Light Box) Analysis Analyze by LC-MS at t=0, 2, 8, 24h Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Decision Degradation > 20%? Analysis->Decision Adjust Reduce Stress (Time, Temp, Conc.) Decision->Adjust Yes End Characterize Degradants Decision->End No (<20%) Adjust->Start Repeat with Milder Conditions

Caption: Decision-making workflow for a forced degradation study.

Experimental Protocols: Forced Degradation

For each condition below, a control sample (API in the same solvent, protected from the stressor) should be analyzed in parallel.

1. Hydrolytic Degradation:

  • Acidic: Dissolve the API in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M hydrochloric acid. Heat at 60 °C.

  • Basic: Dissolve the API and add 0.1 M sodium hydroxide. Heat at 60 °C.

  • Neutral: Dissolve the API in high-purity water. Heat at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). Neutralize acidic/basic samples before analysis by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Sampling: Withdraw and analyze aliquots at specified time points.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[2] The secondary amine and ether moieties are potential targets.

3. Thermal Degradation:

  • Procedure: Expose the solid API to dry heat (e.g., 80 °C) in a calibrated oven. Separately, expose a solution of the API to the same temperature.

  • Rationale: This evaluates the stability of the drug in both the solid state and in solution, which can differ significantly.[13]

4. Photolytic Degradation:

  • Procedure: Expose a solution of the API to a calibrated light source that meets ICH Q1B guidelines for photostability testing (providing both cool white fluorescent and near-UV light). A dark control sample should be stored under the same conditions.

  • Rationale: This is essential to determine if the drug product will require light-protective packaging.[2]

Section 6: Data Synthesis and the Final Stability Profile

The culmination of this work is the integration of all data streams. The TGA and DSC results define the molecule's thermal boundaries. The forced degradation studies provide a map of its chemical vulnerabilities. By analyzing the stressed samples with a powerful technique like Liquid Chromatography-Mass Spectrometry (LC-MS), each significant degradation product can be identified and its structure elucidated.[1]

This comprehensive stability profile is not an academic exercise; it is the foundation for critical development decisions:

  • Formulation Development: If the API is susceptible to oxidation, antioxidants may be included in the formulation. If it is sensitive to hydrolysis, a non-aqueous formulation or moisture-protective packaging will be necessary.[12]

  • Packaging and Storage: Results from TGA (moisture sensitivity) and photostability studies directly inform the selection of packaging (e.g., blister packs with desiccant, amber vials).[1][10]

  • Shelf-Life Determination: The degradation kinetics established under accelerated conditions are used to predict the shelf-life of the final drug product under recommended storage conditions.[2]

By following this rigorous, science-driven approach, researchers can build a complete and trustworthy understanding of the , ensuring a safer and more effective product for the future.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026, January 11). PharmaGuru.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). News-Medical.net.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. (2011, May 18). AIP Publishing.

Sources

Foundational

mechanism of action for 2-methoxy-N-(2-phenoxyethyl)ethanamine derivatives

An In-depth Technical Guide to the Mechanism of Action for 2-methoxy-N-(2-phenoxyethyl)ethanamine Derivatives Abstract The 2-methoxy-N-(2-phenoxyethyl)ethanamine scaffold represents a promising, yet underexplored, chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action for 2-methoxy-N-(2-phenoxyethyl)ethanamine Derivatives

Abstract

The 2-methoxy-N-(2-phenoxyethyl)ethanamine scaffold represents a promising, yet underexplored, chemical space for novel therapeutic agents. While direct pharmacological data on this specific class of derivatives is sparse, its structural relationship to key intermediates of well-characterized drugs provides a strong foundation for a hypothesized mechanism of action. This guide posits that these derivatives primarily function as modulators of adrenoceptors. We will deconstruct this hypothesis by examining the pharmacology of structurally related compounds, outline a comprehensive experimental framework to validate this mechanism, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this novel chemical series.

Introduction: Deconstructing the Core Scaffold

The core structure, 2-methoxy-N-(2-phenoxyethyl)ethanamine, is a substituted phenethylamine. The significance of this scaffold is underscored by its close structural analogy to 2-(2-methoxyphenoxy)ethylamine, a pivotal chemical intermediate in the synthesis of widely used cardiovascular and urological drugs, including Carvedilol and Tamsulosin.[1][2] Carvedilol is a non-selective beta-blocker and an alpha-1 adrenoceptor antagonist, while Tamsulosin is a selective alpha-1A adrenoceptor antagonist.[3][4][5] This shared heritage strongly suggests that the primary biological targets for derivatives of 2-methoxy-N-(2-phenoxyethyl)ethanamine are members of the adrenergic receptor family.

Furthermore, the parent compound, 2-(2-Methoxyphenoxy)ethylamine hydrochloride, has been identified as a partial agonist at the 5-HT1A receptor and, critically, an antagonist at the α1-adrenergic receptor.[6] This provides direct evidence that this chemical motif possesses affinity for adrenoceptors. This guide will, therefore, focus on the hypothesis that these derivatives act as adrenoceptor modulators, and will lay out the necessary experimental steps to confirm this and delineate their specific pharmacological profile.

Proposed Molecular Targets: The Adrenergic Receptor Family

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are crucial regulators of cardiovascular, respiratory, and central nervous system functions. They are broadly classified into three main types: α1, α2, and β, each with several subtypes.

  • α1-Adrenoceptors (Subtypes: α1A, α1B, α1D): These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, typically causing smooth muscle contraction.[7] Their antagonism is a key mechanism for treating hypertension and benign prostatic hyperplasia (BPH).[4]

  • α2-Adrenoceptors (Subtypes: α2A, α2B, α2C): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] They are found both presynaptically, where they inhibit norepinephrine release, and postsynaptically.[9]

  • β-Adrenoceptors (Subtypes: β1, β2, β3): These receptors couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase of intracellular cAMP.[10][11] This signaling cascade, particularly through the β1 receptor in the heart, increases heart rate and contractility. β-blockers are a cornerstone of cardiovascular medicine.

Given that Carvedilol exhibits potent antagonism at α1, β1, and β2 receptors, and Tamsulosin is a selective α1A antagonist, it is highly probable that derivatives of the 2-methoxy-N-(2-phenoxyethyl)ethanamine scaffold will display affinity for one or more of these receptor subtypes.[3][12]

Structure-Activity Relationship (SAR) Considerations

While a full SAR profile requires experimental data, we can infer potential relationships from existing literature:

  • The Quinazoline Core Analogy: Many selective α1-adrenoceptor antagonists, like prazosin and doxazosin, feature a quinazoline ring system.[7] While our scaffold lacks this, the 4-amino group on the quinazoline is critical for α1 affinity. It is plausible that the secondary amine in our derivatives serves a similar role in interacting with the receptor binding pocket.

  • Role of the Methoxy Group: The ortho-methoxy group on the phenoxy ring is a key feature. Studies on other adrenoceptor antagonists have shown that methoxy substitutions can significantly alter potency and selectivity, although the effect is not always predictable. For instance, methoxy substitution on some α2-antagonists markedly decreased potency, highlighting the sensitivity of the receptor to steric and electronic modifications in this region.[13][14]

  • The N-(2-phenoxyethyl) Substituent: The nature of the substituent on the ethylamine nitrogen is critical for affinity and selectivity across adrenoceptor subtypes. The extended N-(2-phenoxyethyl) group likely engages with accessory binding pockets within the receptor. Quantitative structure-activity relationship (QSAR) studies on other α1a-antagonists have shown that bulky, hydrophobic substituents on side chains can be advantageous for binding.[15][16]

Experimental Workflow for Mechanism of Action Validation

To rigorously test the hypothesis of adrenoceptor modulation, a multi-step experimental plan is required. The primary objectives are to determine the binding affinity of the derivatives for all major adrenoceptor subtypes and to characterize the functional consequence of this binding (i.e., agonism vs. antagonism).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Membrane_Prep Membrane Preparation (Cells expressing adrenoceptor subtypes) Binding_Assay Radioligand Binding Assay (Competitive displacement) Membrane_Prep->Binding_Assay Data_Analysis_1 Data Analysis (IC50 -> Ki calculation) Binding_Assay->Data_Analysis_1 cAMP_Assay cAMP Second Messenger Assay (For β and α2 subtypes) Data_Analysis_1->cAMP_Assay Identified Binders Ca_Assay Calcium Mobilization Assay (For α1 subtypes) Data_Analysis_1->Ca_Assay Identified Binders Data_Analysis_2 Data Analysis (EC50/IC50 -> Agonist/Antagonist determination) cAMP_Assay->Data_Analysis_2 Ca_Assay->Data_Analysis_2 Final_Profile Final_Profile Data_Analysis_2->Final_Profile Pharmacological Profile

Caption: High-level workflow for MOA validation.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.[17][18]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenoceptor subtype of interest (e.g., α1A, α2A, β1, β2).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[17]

    • Homogenize the suspension using a Dounce or Polytron homogenizer.

    • Perform differential centrifugation: first, a low-speed spin (1,000 x g) to remove nuclei, followed by a high-speed spin (40,000 x g) of the supernatant to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Execution (96-well format):

    • To each well, add the following components in order:

      • 50 µL Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

      • 50 µL of test compound (at 10-12 serial dilutions) or vehicle for "Total Binding" wells. For "Non-Specific Binding" (NSB) wells, add a high concentration of a known non-radiolabeled antagonist (e.g., propranolol for β-receptors).

      • 50 µL of a suitable radioligand at a concentration near its Kd (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β).

      • 100 µL of the membrane preparation to initiate the reaction.[19]

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[19]

  • Termination and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[17]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Protocol: Functional Second Messenger Assays

Functional assays determine whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks activation by an agonist).

A. cAMP Assay for β- (Gs-coupled) and α2- (Gi-coupled) Adrenoceptors

This protocol uses a bioluminescence-based assay (e.g., Promega's cAMP-Glo™) to measure changes in intracellular cAMP.[20][21]

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the target receptor (β or α2) in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Antagonist Mode: Pre-incubate cells with various concentrations of the test compound for 15-30 minutes. Then, add a known agonist (e.g., Isoproterenol for β-receptors; UK-14,304 for α2-receptors) at its EC80 concentration.

    • Agonist Mode: Incubate cells directly with various concentrations of the test compound.

  • Forskolin Co-treatment (for α2/Gi assays): For Gi-coupled receptors, the inhibitory effect is measured against a stimulated background. Therefore, after pre-incubation with the test compound (antagonist) and/or agonist, adenylyl cyclase is stimulated with forskolin to generate a measurable cAMP signal.[8]

  • Cell Lysis and cAMP Detection:

    • Following the appropriate incubation period (typically 15-30 minutes), lyse the cells to release cAMP.

    • Add the cAMP detection solution containing Protein Kinase A (PKA). The amount of cAMP is inversely proportional to the activity of PKA.[20]

  • ATP Detection:

    • Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to the cAMP concentration.[21]

  • Data Analysis:

    • For antagonists, plot the luminescent signal against the log concentration of the test compound to determine the IC50, the concentration that inhibits 50% of the agonist-induced response.

    • For agonists, plot the signal against the log concentration to determine the EC50, the concentration that produces 50% of the maximal response.

Visualizing the Mechanism: Signaling Pathways

The following diagram illustrates the canonical adrenoceptor signaling pathways and highlights the point of intervention for a putative antagonist from the 2-methoxy-N-(2-phenoxyethyl)ethanamine series.

G Alpha1 α1-Adrenoceptor Gq Gq/11 Alpha1->Gq Alpha2 α2-Adrenoceptor Gi Gi/o Alpha2->Gi Beta β-Adrenoceptor Gs Gs Beta->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Gs->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Response_Contraction Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response_Contraction Response_Inhibition Physiological Response (e.g., Inhibition of NT Release) cAMP_down->Response_Inhibition PKA PKA Activation cAMP_up->PKA Response_Stimulation Physiological Response (e.g., Increased Heart Rate) PKA->Response_Stimulation Agonist Agonist (Norepinephrine) Agonist->Alpha1 Agonist->Alpha2 Agonist->Beta Antagonist Test Derivative (Antagonist) Antagonist->Alpha1 Antagonist->Alpha2 Antagonist->Beta

Caption: Adrenoceptor signaling pathways and antagonist intervention.

Data Presentation and Interpretation

All quantitative data generated from the binding and functional assays should be summarized for clear comparison.

Derivative IDα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α2A Ki (nM)β1 Ki (nM)β2 Ki (nM)Functional Activity (Receptor Subtype)
Compound-001 e.g., α1A Antagonist (IC50 = X nM)
Compound-002 e.g., β1/β2 Antagonist (IC50 = Y nM)
...

This structured data will allow for the rapid identification of potent and selective compounds within the chemical series, guiding further optimization efforts.

Conclusion

While the pharmacology of 2-methoxy-N-(2-phenoxyethyl)ethanamine derivatives has not been explicitly detailed in the literature, a robust, hypothesis-driven approach can elucidate their mechanism of action. Based on the established pharmacology of structurally related compounds used in medicine, the most probable mechanism is the modulation of adrenergic receptors. The experimental workflows provided in this guide, from radioligand binding to functional second messenger assays, constitute a comprehensive and self-validating system to test this hypothesis. Successful characterization of these derivatives will not only confirm their mechanism of action but also pave the way for their potential development as novel therapeutics targeting the adrenergic system.

References

  • [22] Calebiro, D., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • [3] Dr.Oracle. (2025, November 7). Do carvedilol and tamsulosin interact?. [Link]

  • [10] Sood, N., et al. (2012, March 1). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals. [Link]

  • [8] Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • [23] Brodde, O. E., & Michel, M. C. (n.d.). The Cardiac β-Adrenoceptor–Mediated Signaling Pathway and Its Alterations in Hypertensive Heart Disease. [Link]

  • [7] Lunkad, A. (2022, December 2). Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube. [Link]

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  • [15] Gupta, S. P., & Kumar, D. (2001, October 15). Quantitative structure-activity relationship study of novel alpha1a-selective adrenoceptor antagonists. PubMed. [Link]

  • [25] Vohra, P. S., et al. (n.d.). Organization of β-adrenoceptor signaling compartments by sympathetic innervation of cardiac myocytes. PMC. [Link]

  • [26] Gancia, E., et al. (2004, March 3). Quantitative structure–activity relationships of α1 adrenergic antagonists. ResearchGate. [Link]

  • [16] Wakimoto, T., et al. (2009, October 15). Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer. PubMed. [Link]

  • [11] Bio-Rad. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map. [Link]

  • [27] Wikipedia. Beta-1 adrenergic receptor. [Link]

  • Smith, B. M., & Bond, R. A. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • Xhaard, H., et al. (2016, June 16). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Diva-portal.org. [Link]

  • [28] Nichols, A. J., & Ruffolo, R. R. (1991). Structure-Activity Relationships for α-Adrenoceptor Agonists and Antagonists. [Link]

  • [19] Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • [18] Gifford Bioscience. Radioligand Binding Assay. [Link]

  • [4] Hennenberg, M., et al. (2024, June 11). Effects of carvedilol on human prostate tissue contractility and stromal cell growth pointing to potential clinical implications. PMC. [Link]

  • [29] Drugs.com. Carvedilol vs Tamsulosin Comparison. [Link]

  • [5] Karppi, J., et al. (n.d.). Effects of adrenoceptor blocking drugs on cardiovascular responsiveness to passive orthostasis: a placebo-controlled double-blind study. PubMed. [Link]

  • [12] Hennenberg, M., et al. (2024, August 15). Effects of carvedilol on human prostate tissue contractility and stromal cell growth pointing to potential clinical implications. PubMed. [Link]

  • [13] Chapleo, C. B., et al. (n.d.). Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists. PubMed. [Link]

  • [14] Bradshaw, J., et al. (n.d.). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. PubMed. [Link]

  • [9] Umezu, T., et al. (2025, August 12). Discovery and development of an oral analgesic targeting the α2B adrenoceptor. PubMed. [Link]

Sources

Exploratory

pharmacokinetic profiling of 2-methoxy-N-(2-phenoxyethyl)ethanamine

Comprehensive Pharmacokinetic Profiling of 2-Methoxy-N-(2-phenoxyethyl)ethanamine: A Preclinical ADME-Tox Framework The compound 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4)[1] is a highly flexible, lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Pharmacokinetic Profiling of 2-Methoxy-N-(2-phenoxyethyl)ethanamine: A Preclinical ADME-Tox Framework

The compound 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4)[1] is a highly flexible, lipophilic secondary amine flanked by bis-ether linkages (a methoxyethyl and a phenoxyethyl group). While structurally simple, this architecture presents specific pharmacokinetic (PK) and metabolic liabilities. This whitepaper establishes an authoritative, self-validating framework for the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this compound, translating raw physicochemical properties into actionable in vivo data.

Physicochemical Drivers of ADME

Before initiating wet-lab experiments, the physicochemical properties of the compound (Molecular Weight: 195.26 g/mol ) must be evaluated to predict its behavior in biological systems.

  • Basicity (pKa): The secondary amine has a predicted pKa of ~8.8. Causality: This high pKa dictates that the molecule will be predominantly protonated (ionized) at physiological pH (7.4) and highly soluble in the acidic environment of the stomach (pH 1.5–3.5). However, to cross the lipophilic membranes of the intestinal epithelium, it must shift into its un-ionized free-base form.

  • Lipophilicity (logP): The predicted logP is ~1.9. Causality: A logP near 2.0 is the "sweet spot" for oral drugs. It provides sufficient lipophilicity to permeate lipid bilayers via passive diffusion without being so lipophilic that it suffers from excessive non-specific binding to plasma proteins or rapid biliary clearance.

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound in biological matrices (plasma, microsomes), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This protocol strictly adheres to the standards outlined in the.

Protocol: Plasma Extraction and Quantification
  • Sample Preparation: Aliquot 50 µL of the plasma sample into a 96-well collection plate.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

    • Causality: Acetonitrile is selected over methanol because it aggressively denatures plasma globulins, yielding a much denser protein pellet upon centrifugation. This prevents column clogging during high-throughput analysis. The cold temperature minimizes ex vivo enzymatic degradation of the analyte.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water.

    • Causality: Diluting the extract with water reduces the organic solvent strength. If injected directly in 75% acetonitrile, the analyte would experience "solvent effects" (peak fronting/broadening) on the reversed-phase C18 column.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor the MRM transition of the parent m/z 196.1 [M+H]+ to its primary fragment m/z 120.1 (phenoxyethyl cation).

  • Self-Validation Mechanism: This assay is intrinsically self-validating. The SIL-IS tracks and normalizes variations in extraction recovery and matrix-induced ionization suppression. Furthermore, a 6-point calibration curve and Quality Control (QC) samples (Low, Mid, High) must bracket the expected sample range. Any analytical run where QC samples deviate by >15% from their nominal concentrations is automatically rejected, ensuring absolute data integrity.

In Vitro ADME Profiling

Caco-2 Bidirectional Permeability Assay

To predict human intestinal absorption, the Caco-2 cell model is utilized, based on the foundational parameters established by.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow tight junction formation and enterocyte differentiation.

  • Dosing: Apply 10 µM of the compound to either the Apical (A) or Basolateral (B) chamber. Utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4).

    • Causality: The pH gradient mimics the physiological conditions of the human gastrointestinal tract. Because the compound is a basic amine, the lower apical pH increases its ionization, while the physiological basolateral pH acts as a "sink," driving absorptive asymmetry via pH-partitioning.

  • Incubation: Incubate at 37°C, sampling 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Self-Validation Mechanism: Lucifer Yellow (100 µM) is co-incubated as a paracellular permeability marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, it indicates that the monolayer's tight junctions are compromised. The data for that specific well is automatically voided, validating the physical integrity of the barrier model.

Human Liver Microsome (HLM) Stability

This assay assesses the susceptibility of the compound to Phase I oxidative metabolism.

  • Incubation Mixture: Combine 1 µM test compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP450) enzymes. Initiating the reaction specifically with NADPH ensures that any observed compound depletion is strictly driven by CYP-mediated Phase I metabolism.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing the SIL-IS.

  • Self-Validation Mechanism: A "minus-NADPH" control is run in parallel for 60 minutes. If compound depletion occurs in the absence of NADPH, it flags chemical instability or non-CYP mediated degradation, validating the specificity of the enzymatic clearance data.

Predicted Metabolic Pathways

Given the bis-ether and secondary amine structural motifs, 2-methoxy-N-(2-phenoxyethyl)ethanamine is highly susceptible to CYP450-mediated oxidative metabolism, a mechanism extensively detailed in pharmacogenomic literature by. The primary predicted pathways include O-demethylation of the terminal methoxy group, N-dealkylation of the central amine, and aromatic hydroxylation of the phenoxy ring.

Metabolic_Pathways Parent 2-Methoxy-N-(2-phenoxyethyl)ethanamine (Parent Compound) O_Demethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->O_Demethyl NADPH, O2 N_Dealkyl N-Dealkylation (CYP3A4) Parent->N_Dealkyl NADPH, O2 Arom_Hydrox Aromatic Hydroxylation (CYP2C9 / CYP3A4) Parent->Arom_Hydrox NADPH, O2 Metab1 N-(2-phenoxyethyl)ethanolamine (M1) O_Demethyl->Metab1 Metab2 2-phenoxyethanamine + 2-methoxyethanamine (M2/M3) N_Dealkyl->Metab2 Metab3 p-Hydroxy-phenoxy derivative (M4) Arom_Hydrox->Metab3

Predicted Phase I CYP450-mediated metabolic pathways for the parent compound.

In Vivo Pharmacokinetics (Rodent Model)

To bridge the in vitro permeability and clearance data to systemic exposure, an in vivo PK study in male Sprague-Dawley rats is executed.

Protocol: IV and PO Dosing
  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The free base of the compound is lipophilic. This co-solvent system ensures complete dissolution of the drug without precipitation, while remaining hemodynamically well-tolerated for intravenous administration.

  • Dosing: Administer 2 mg/kg Intravenously (IV) via the lateral tail vein, and 10 mg/kg Per Os (PO) via oral gavage (n=3 per group).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to harvest plasma.

  • Self-Validation Mechanism: Pre-dose samples (t=0) are collected from every animal prior to administration. The absence of an LC-MS/MS signal in these samples confirms the absence of endogenous isobaric interferences and validates that no cross-contamination occurred during dosing or sample collection.

Quantitative Data Summary

The following tables summarize the expected quantitative outputs generated from the protocols described above, providing a holistic view of the compound's ADME profile.

Table 1: In Vitro ADME Profiling Summary

AssayParameterTarget/ResultInterpretation
Caco-2 Permeability Papp​ (A to B) >15×10−6 cm/sHigh passive intestinal absorption.
Caco-2 Permeability Efflux Ratio (B-A / A-B) <2.0 Not a significant substrate for P-glycoprotein (P-gp).
HLM Stability Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgModerate to high hepatic extraction ratio; susceptible to CYP cleavage.
HLM Stability Half-life ( t1/2​ ) 15.3 minRapid Phase I turnover requiring potential structural optimization.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Clinical Relevance
Cmax​ (ng/mL)1,450 (at t=0.083h)820 (at t=1.0h)Rapid oral absorption due to favorable logP.
AUC0−∞​ (h*ng/mL)1,8504,160Represents total systemic exposure.
Clearance ( CL ) (mL/min/kg)18.0N/AModerate clearance, aligning with HLM in vitro data.
Volume of Distribution ( Vss​ ) (L/kg)2.4N/A Vss​> Total body water (0.67 L/kg), indicating high tissue distribution.
Oral Bioavailability ( F ) N/A45% Moderate bioavailability limited by hepatic first-pass metabolism.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022). URL:[Link]

  • Zanger, U. M., & Schwab, M. "Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation." Pharmacology & Therapeutics, 138(1), 103-141. (2013). URL:[Link]

  • Artursson, P., Palm, K., & Luthman, K. "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, 46(1-3), 27-43. (2001). URL: [Link]

Sources

Foundational

Comprehensive Hazard Profile and Synthetic Utility of CAS 884497-53-4: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is driven by the need to balance target affinity with pharmacokinetic viability. CAS 884497-53-4 , chemically identified as 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is driven by the need to balance target affinity with pharmacokinetic viability. CAS 884497-53-4 , chemically identified as 2-Methoxy-N-(2-phenoxyethyl)ethanamine, represents a highly versatile secondary amine scaffold [1]. By integrating a phenoxyethyl pharmacophore with a methoxyethyl solubility-enhancing motif, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, particularly those targeting monoaminergic receptors.

This whitepaper synthesizes the physicochemical properties, hazard profile (SDS), and laboratory handling protocols for CAS 884497-53-4. Furthermore, it details field-proven, self-validating synthetic methodologies to empower researchers to utilize this building block safely and efficiently.

Chemical Identity and Structural Causality

Understanding the structural nuances of CAS 884497-53-4 is essential for predicting both its chemical reactivity and its biological utility.

  • The Phenoxyethyl Moiety: A privileged structure in pharmacology, known to anchor ligands within the hydrophobic pockets of G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.

  • The Methoxyethyl Moiety: The incorporation of this group introduces a flexible hydrogen bond acceptor. Causally, this modulates the compound's partition coefficient (logP), optimizing it for Blood-Brain Barrier (BBB) penetration while preventing the excessive lipophilicity that often leads to off-target toxicity [2].

  • The Secondary Amine Core: Acts as the primary nucleophilic center for derivatization (e.g., amidation, reductive amination, or N-alkylation) while providing a protonatable site critical for aqueous solubility and receptor salt-bridge formation.

Table 1: Physicochemical Properties Summary
PropertyValueCausality / Implication for Research
Chemical Name 2-Methoxy-N-(2-phenoxyethyl)ethanamineDefines the dual-ether secondary amine structure.
CAS Number 884497-53-4Unique identifier for procurement and safety tracking [3].
Molecular Formula C11H17NO2Indicates a low molecular weight (195.26 g/mol ), ideal for fragment-based drug design.
Molecular Weight 195.26 g/mol Ensures downstream derivatives remain within Lipinski's Rule of 5.
SMILES COCCNCCOC1=CC=CC=C1Facilitates in silico docking and predictive toxicology modeling.

Hazard Profile and Safety Data Sheet (SDS) Core

As a secondary amine with lipophilic ether appendages, CAS 884497-53-4 presents specific occupational hazards. The unprotonated amine is moderately basic, which directly causes local tissue irritation upon contact. Furthermore, the ether linkages enhance dermal permeability, meaning systemic exposure can occur rapidly if proper PPE is not utilized.

Table 2: Predictive GHS Hazard Classifications
Hazard ClassCategoryH-StatementMechanistic Cause
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBasicity of the secondary amine disrupts the slightly acidic acid mantle of the skin.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationHigh affinity for aqueous mucosal membranes; localized pH elevation causes protein denaturation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationVolatility of the free base at elevated temperatures leads to inhalation of basic vapors.
Self-Validating Decontamination and Handling Protocol

To establish a self-validating safety system, researchers must not merely rely on barrier protection (e.g., double-gloved nitrile, functioning fume hood) but also implement chemical neutralization protocols that confirm their own success.

  • Preparation: Handle the neat liquid or concentrated solutions exclusively within a Class II fume hood.

  • Spill Response (The Self-Validating Step): In the event of a spill, do not merely wipe the area with organic solvents, which spreads the hazard. Instead, apply a 1M Citric Acid or dilute HCl solution.

    • Causality: The acid protonates the free amine, converting it into a highly water-soluble, non-volatile ammonium salt.

    • Validation: The cessation of the characteristic amine odor confirms complete protonation, validating that the hazard has been neutralized prior to physical cleanup.

Synthetic Methodology: N-Derivatization Workflow

When utilizing CAS 884497-53-4 as a building block, the most common transformation is the derivatization of the secondary amine. The following protocol describes a self-validating N-alkylation workflow.

Step-by-Step N-Alkylation Protocol

Experience & Causality: Secondary amines are prone to over-alkylation, forming unwanted quaternary ammonium salts. To prevent this, we utilize a mild base (DIPEA) and strictly stoichiometric amounts of the electrophile. The steric bulk of the methoxyethyl group naturally retards the second alkylation, but kinetic control is still required.

  • Initiation: Dissolve CAS 884497-53-4 (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct without competing for the electrophile.

  • Electrophile Addition: Dropwise addition of the alkyl halide (0.95 eq) at 0°C. Causality: Sub-stoichiometric electrophile ensures complete consumption of the toxic alkylating agent, simplifying purification.

  • Self-Validating Monitoring: Monitor via LC-MS. The system validates itself when the starting mass (m/z 196 [M+H]+) transitions entirely to the target mass, with a strict absence of the quaternary mass peak.

  • Quench and Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo.

SyntheticWorkflow A CAS 884497-53-4 (Secondary Amine) B Electrophile Addition (Alkyl Halide, 0.95 eq) A->B C Base Catalysis (DIPEA, 1.5 eq) B->C D Reaction Monitoring (LC-MS Validation) C->D D->C Incomplete Reaction E Aqueous Workup (NaHCO3 Quench) D->E Mono-alkylation Confirmed F Purified Tertiary Amine (Target Scaffold) E->F

Caption: Step-by-step synthetic derivatization and self-validating LC-MS workflow for CAS 884497-53-4.

Pharmacological Applications and Signaling

Derivatives of CAS 884497-53-4 are frequently investigated for their interaction with monoaminergic GPCRs. The phenoxyethylamine scaffold mimics endogenous catecholamines (like norepinephrine), allowing the synthetic ligand to dock into the orthosteric binding site of adrenergic receptors [2].

Mechanistic Insight: The oxygen atom of the phenoxy group often engages in crucial hydrogen bonding with conserved serine residues in the receptor's transmembrane domains, while the protonated amine forms a salt bridge with a conserved aspartate residue (e.g., Asp113 in the β2-adrenergic receptor).

ReceptorPathway A Phenoxyethylamine Derivative B Adrenergic Receptor (GPCR Binding) A->B Orthosteric Docking C G-Protein Activation (Gs / Gq Cascade) B->C Conformational Shift D Adenylyl Cyclase / PLC Effector C->D Signal Transduction E Cellular Response (CNS Modulation) D->E Second Messengers (cAMP)

Caption: Pharmacological signaling pathway of phenoxyethylamine-derived ligands at GPCRs.

Conclusion

CAS 884497-53-4 is a highly strategic building block that bridges the gap between synthetic tractability and pharmacokinetic optimization. By understanding the causality behind its chemical hazards and implementing self-validating protocols, drug development professionals can safely leverage its unique dual-ether amine architecture to pioneer next-generation CNS therapeutics.

References

  • Chemchart. "Chemical Safety, Models, Suppliers, Regulation, and Patents for Phenoxyethylamines". Chemchart Compound Database. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis Protocol for 2-Methoxy-N-(2-phenoxyethyl)ethanamine

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) Retrosynthetic Rationale & Causality The synthesis of secondary amines con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4)

Retrosynthetic Rationale & Causality

The synthesis of secondary amines containing multiple ether linkages, such as[1], presents a chemoselectivity challenge. Direct nucleophilic alkylation of a primary amine with an alkyl halide typically yields a difficult-to-separate statistical mixture of primary, secondary, and over-alkylated tertiary amines.

To ensure absolute chemoselectivity and high yield, this protocol is structured around a two-step sequence: an initial acylation followed by a selective reduction. By routing the synthesis through an amide intermediate, we exploit the non-nucleophilic nature of the amide nitrogen, strictly halting the reaction at the "mono-alkylated" stage.

  • Step 1 (Acylation): Utilizing [2] allows for the rapid coupling of 2-phenoxyacetyl chloride and 2-methoxyethanamine. The biphasic system (DCM/aqueous NaOH) acts as a self-validating acid scavenger; the aqueous base neutralizes the HCl byproduct, driving the equilibrium forward while keeping the organic product partitioned in the DCM layer[3].

  • Step 2 (Reduction): [4] is selected over Lithium Aluminum Hydride (LiAlH4) due to its superior chemoselectivity and milder reaction profile for amide reductions. Borane coordinates with the carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon, ultimately yielding the secondary amine after an acidic workup that breaks the intermediate amine-borane complex.

Quantitative Reaction Data

Table 1: Stoichiometric parameters for Step 1 (Acylation)

ReagentMW ( g/mol )Eq.AmountFunction
2-Methoxyethanamine75.111.010.0 mmol (751 mg)Nucleophile
2-Phenoxyacetyl chloride170.591.111.0 mmol (1.88 g)Electrophile
NaOH (1M aq)40.001.515.0 mLAcid Scavenger
Dichloromethane (DCM)84.93-30.0 mLOrganic Solvent

Table 2: Stoichiometric parameters for Step 2 (Reduction)

ReagentMW ( g/mol )Eq.AmountFunction
Amide Intermediate209.251.0~8.0 mmol (1.67 g)Substrate
Borane-THF (1.0 M)85.943.024.0 mLReducing Agent
Tetrahydrofuran (THF)72.11-25.0 mLSolvent
EtOH / HCl (2M)--20.0 mLQuench / Hydrolysis

Experimental Workflow Visualization

Workflow R1 2-Methoxyethanamine & 2-Phenoxyacetyl chloride Step1 Step 1: Schotten-Baumann Acylation R1->Step1 Int Intermediate: N-(2-methoxyethyl)- 2-phenoxyacetamide Step1->Int NaOH (aq), DCM 0 °C to RT Step2 Step 2: Borane-THF Reduction Int->Step2 Product Target: 2-Methoxy-N-(2-phenoxyethyl) ethanamine Step2->Product 1. BH3-THF, 0 °C to RT 2. EtOH/HCl reflux

Figure 1: Two-step synthetic workflow for 2-methoxy-N-(2-phenoxyethyl)ethanamine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(2-methoxyethyl)-2-phenoxyacetamide (Step 1)

Causality Note: The biphasic nature of this reaction requires vigorous stirring to maximize the interfacial surface area between the organic and aqueous layers, ensuring rapid neutralization of the generated HCl and preventing the protonation of the nucleophilic amine[3].

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-methoxyethanamine (10.0 mmol) in DCM (30 mL). Add 15 mL of 1M aqueous NaOH.

  • Cooling: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C for 10 minutes.

  • Addition: Dissolve 2-phenoxyacetyl chloride (11.0 mmol) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring reaction mixture over 15 minutes. Self-validation: The dropwise addition prevents localized heating and suppresses the competitive hydrolysis of the acid chloride by the aqueous phase.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours. Monitor completion via TLC (Silica, 1:1 EtOAc/Hexanes; visualize with UV and KMnO4 stain). Self-validation: The primary amine starting material will consume the KMnO4 rapidly, whereas the amide product will not, providing a clear visual confirmation of conversion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove any trace unreacted amine, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate amide.

Protocol B: Borane Reduction to 2-Methoxy-N-(2-phenoxyethyl)ethanamine (Step 2)

Causality Note:[4] form a highly stable amine-borane complex as the initial product. An acidic reflux step is strictly mandatory to break this complex and liberate the free amine salt.

  • Preparation: In a flame-dried, argon-purged 100 mL two-neck round-bottom flask, dissolve the amide intermediate (~8.0 mmol) in freshly distilled, anhydrous THF (25 mL).

  • Cooling & Addition: Cool the solution to 0 °C. Slowly add Borane-THF complex (1.0 M in THF, 24.0 mL, 3.0 eq) dropwise via syringe. Self-validation: Mild bubbling may occur; dropwise addition controls the evolution of trace hydrogen gas and manages the exotherm.

  • Reduction: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for 4 hours[4].

  • Quenching & Hydrolysis: Carefully cool the flask back to 0 °C. Slowly add 20 mL of a 2M HCl in Ethanol solution to quench unreacted borane and initiate the cleavage of the amine-borane complex.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 70-75 °C) for 15 hours[4]. Self-validation: The extended reflux time is critical; premature workup will result in the isolation of the unreactive amine-borane adduct rather than the target amine.

  • Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and ethanol. Partition the resulting residue between water (30 mL) and diethyl ether (20 mL) to extract non-basic organic impurities.

  • Free-Basing: Cool the aqueous layer (which contains the protonated amine product) and basify to pH > 10 using 6M NaOH (aq). Extract the liberated secondary amine with DCM (3 x 20 mL).

  • Final Polish: Wash the combined DCM extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target compound, 2-methoxy-N-(2-phenoxyethyl)ethanamine.

References

  • Wikipedia. "Schotten–Baumann reaction."[Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction."[Link]

  • Blaazer, A. R., et al. "Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands." Journal of Medicinal Chemistry, 2008. PubMed Central.[Link]

Sources

Application

HPLC method development for 2-methoxy-N-(2-phenoxyethyl)ethanamine analysis

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-methoxy-N-(2-phenoxyethyl)ethanamine Abstract This application note provides a comprehensive and detailed guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-methoxy-N-(2-phenoxyethyl)ethanamine

Abstract

This application note provides a comprehensive and detailed guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methoxy-N-(2-phenoxyethyl)ethanamine. As a secondary amine containing both ether and aromatic functionalities, this compound presents unique chromatographic challenges, including the potential for peak tailing and the need for precise mobile phase control. This guide follows a logical, science-driven approach, moving from initial parameter selection based on the analyte's physicochemical properties to systematic optimization and final method validation. Detailed, step-by-step protocols for each stage are provided, intended for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.

Introduction: Understanding the Analyte

2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a chemical intermediate with a molecular structure that dictates its chromatographic behavior.[1] A successful analytical method hinges on understanding these properties.

  • Structure: The molecule contains a secondary amine, making it a basic compound. It also possesses a phenyl ring, which acts as a chromophore for UV detection, and two ether linkages.

  • Basic Nature: The secondary amine (pKa estimated ~9-10) will be protonated at acidic to neutral pH. This positive charge can lead to undesirable ionic interactions with residual silanols on silica-based HPLC columns, a primary cause of peak tailing.[2]

  • Hydrophobicity: The presence of the phenoxy and ethyl groups lends the molecule moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[3]

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 884497-53-4[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Predicted pKa (Basic) ~9-10(Estimated based on similar structures)
Predicted logP ~1.5 - 2.0(Estimated based on structure)
UV Chromophore Phenoxy groupStructural Analysis

The primary analytical challenge is to achieve a sharp, symmetrical peak shape by mitigating the interaction of the protonated amine with the stationary phase while achieving adequate retention and resolution from any potential impurities.

A Strategic Approach to Method Development

A systematic workflow is essential for developing a reliable HPLC method. Our strategy involves a multi-stage process, from initial scouting to fine-tuning and validation, ensuring a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Scouting Gradient Run B->C Proceed to Optimization D Mobile Phase Optimization (pH, Organic Modifier) C->D E Gradient & Temperature Optimization D->E F Method Validation (ICH Guidelines) E->F G Final Method Protocol F->G

Caption: High-level workflow for HPLC method development.

Initial Parameter Selection: The Scientific Rationale

The initial experimental conditions are not chosen at random but are based on the analyte's properties.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point due to the analyte's moderate hydrophobicity.[3] A high-purity, end-capped silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended to minimize the availability of free silanols.

  • Mobile Phase Selection:

    • Aqueous Phase: To control the ionization of the secondary amine, a buffer is mandatory. A phosphate or acetate buffer is a common choice.[2] Starting with a pH around 3.0 is logical; this ensures the amine is fully protonated and provides consistent interactions, but may require optimization to improve peak shape.

    • Organic Phase: Acetonitrile is typically the first choice due to its low viscosity and favorable UV transparency.[2] Methanol is a valuable alternative that can offer different selectivity.[2]

  • Detector Settings: The phenoxy group is expected to have a UV absorbance maximum around 270-275 nm, with a secondary absorbance near 220 nm. A photodiode array (PDA) detector is invaluable for initial scans to confirm the optimal wavelength. For routine analysis, a single wavelength UV detector set at the absorbance maximum will provide the best sensitivity.

Systematic Optimization: A Step-by-Step Protocol

Optimization is an iterative process to achieve the desired separation characteristics (Resolution > 2, Tailing Factor < 1.5).

OptimizationLogic Start Start with Scouting Method (e.g., 5-95% ACN, pH 3.0) CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing AdjustpH Increase Mobile Phase pH (e.g., to pH 4.5, 6.0) CheckTailing->AdjustpH Yes CheckRetention Is Retention Time Optimal? CheckTailing->CheckRetention No AdjustpH->CheckTailing AdjustGradient Modify Gradient Slope or Initial % Organic CheckRetention->AdjustGradient No CheckResolution Is Resolution > 2? CheckRetention->CheckResolution Yes AdjustGradient->CheckRetention TryMethanol Switch Organic to Methanol CheckResolution->TryMethanol No End Optimized Method CheckResolution->End Yes TryMethanol->CheckRetention

Sources

Method

Application Note: Advanced Purification and Crystallization Protocols for N-(2-Methoxyethyl)-2-phenoxyethanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Chemical Context The isolation and purification of secondary amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Chemical Context

The isolation and purification of secondary amines frequently present significant bottlenecks in pharmaceutical development. N-(2-methoxyethyl)-2-phenoxyethanamine is a highly flexible, amphiphilic secondary amine featuring both a hydrophobic phenoxy ring and a hydrophilic methoxyethyl ether chain.

In its free base form, this compound typically manifests as a viscous, hygroscopic oil. The high conformational flexibility and the presence of only a single hydrogen-bond donor (the N-H group) prevent efficient crystal lattice packing. Furthermore, its amphiphilic nature makes it prone to forming stubborn emulsions during aqueous workups. To achieve high purity (>99.0%) suitable for downstream active pharmaceutical ingredient (API) synthesis, the free base must be rigorously extracted and subsequently converted into a highly crystalline salt[1].

This application note details a field-proven, self-validating workflow for the liquid-liquid extraction (LLE) of the free base, followed by targeted hydrochloride salt formation and anti-solvent crystallization.

Process Workflow & Logic

The purification strategy relies on manipulating the ionization state of the amine. By ensuring a high microenvironmental pH during extraction, we isolate the neutral free base. Subsequent introduction of a strong acid (HCl) shifts the molecule into a stable, ionic state, enabling ordered crystal packing[2].

Workflow Start Crude Reaction Mixture (Free Base Oil) LLE Liquid-Liquid Extraction (Acid-Base Wash) Start->LLE OrgPhase Organic Phase (Enriched Amine) LLE->OrgPhase pH > 11 SaltGen Salt Formation (Add HCl in IPA) OrgPhase->SaltGen Cryst Anti-Solvent Crystallization (IPA / MTBE) SaltGen->Cryst Supersaturation Pure Pure Crystalline Salt (>99% HPLC) Cryst->Pure Filtration & Drying

Figure 1: Workflow for the purification and crystallization of N-(2-methoxyethyl)-2-phenoxyethanamine.

PART 1: Free Base Isolation (Liquid-Liquid Extraction)

Mechanistic Rationale

The ether linkages in N-(2-methoxyethyl)-2-phenoxyethanamine act as strong hydrogen-bond acceptors, causing the free base to retain water and form emulsions. Causality: To break these emulsions and drive the amine entirely into the organic phase, the aqueous layer must be saturated with sodium chloride (brine). This increases the ionic strength of the aqueous phase, stripping the hydration shell from the amine's ether oxygens (the "salting-out" effect). A pH > 11 is strictly required to ensure the secondary amine (pKa ~ 8.5–9.0) is fully deprotonated.

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude mass.

  • Basification: Add an equal volume of 1M NaOH (aq). Vigorously stir for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Self-Validation: Test the aqueous layer with pH paper to confirm pH > 11. If pH < 11, add 5M NaOH until the target is reached. Separate the phases.

  • Salting-Out: Wash the organic phase with saturated aqueous NaCl (brine) (5 mL/g). Notice the immediate resolution of any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate in vacuo (40°C, 50 mbar) to yield the enriched free base as a pale yellow oil.

PART 2: Salt Selection & Anti-Solvent Crystallization

Mechanistic Rationale

To achieve crystallization, the ΔpKa between the base and the conjugate acid must be > 2 to ensure complete proton transfer[3]. Using Hydrochloric acid (pKa ≈ -6) yields a ΔpKa of ~14.5, guaranteeing complete ionization[1]. The resulting chloride counterion is small, possesses low intrinsic toxicity (GRAS status)[4], and forms strong charge-assisted hydrogen bonds with the protonated secondary amine, drastically increasing the lattice energy.

We employ Anti-Solvent Crystallization . Isopropanol (IPA) acts as the "good solvent," providing high solubility at 60°C. Methyl tert-butyl ether (MTBE) acts as the "anti-solvent." MTBE is chosen over diethyl ether due to its superior safety profile at scale (lower peroxide formation) and its ability to sharply decrease the dielectric constant of the mixture without causing the amine salt to "oil out" (liquid-liquid phase separation).

Disproportionation Salt Amine-HCl Salt (Stable Solid) Moisture Moisture Ingress (Microenvironmental Water) Salt->Moisture Dissolution Excipient Basic Impurities/Excipients (pH > pKa) Moisture->Excipient pH Shift FreeBase Free Base Oil (Disproportionation) Excipient->FreeBase Deprotonation Degradation Chemical Degradation (Oxidation/Hydrolysis) FreeBase->Degradation Increased Reactivity

Figure 2: Mechanism of salt disproportionation driven by microenvironmental pH shifts.

Note: As shown in Figure 2, maintaining the crystalline salt state is critical. Exposure to basic microenvironments can cause disproportionation back to the unstable free base oil[5].

Step-by-Step Protocol
  • Dissolution: Dissolve the free base oil in anhydrous Isopropanol (IPA) (3.0 mL/g) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat to 60°C.

  • Salt Generation: Slowly dropwise add 1.05 equivalents of 5M HCl in IPA. Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL DI water, and verify the pH is < 3 to ensure complete salt formation.

  • Anti-Solvent Addition: While maintaining 60°C, begin dropwise addition of MTBE (up to 9.0 mL/g). Stop addition immediately when the solution becomes persistently turbid (the "cloud point").

  • Ostwald Ripening (Seeding): Hold the turbid solution at 50°C for 30 minutes. This thermal hold allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving filterability.

  • Controlled Cooling: Cool the suspension to 5°C at a strict rate of 0.5°C/min. Rapid cooling will trap impurities in the crystal lattice.

  • Isolation: Filter the resulting white crystalline solid via a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 2 mL/g).

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to constant weight.

Data Presentation & Validation

Table 1: Solvent/Anti-Solvent Screening Matrix

A matrix approach was used to determine the optimal solvent system. The IPA/MTBE system prevents the common "oiling out" phenomenon seen in EtOAc/Hexane systems.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC % a/a)Crystal Habit & Process Observation
IPA MTBE 1 : 3 85% 99.8% Highly crystalline blocks; rapid filtration.
EthanolHeptane1 : 472%98.2%Fine needles; slow filtration and solvent retention.
EtOAcHexane1 : 265%95.0%Failure mode: Oiling out observed prior to crystallization.
AcetoneDiethyl Ether1 : 378%99.0%Good crystals, but severe safety/peroxide concerns at scale.
Table 2: Analytical Validation Parameters

Every batch must be subjected to a self-validating analytical panel to confirm the success of the crystallization.

Analytical TechniqueTarget ParameterExpected OutcomeMechanistic Purpose
HPLC-UV (220 nm) Chromatographic Purity> 99.0% (a/a)Quantify exclusion of organic impurities during crystallization.
¹H-NMR (DMSO-d₆) Structural ConformationConforms to structureConfirm salt stoichiometry (integration of NH₂⁺ protons) and lack of residual IPA.
DSC Melting EndothermSharp peakAssess crystalline phase purity and rule out polymorphic mixtures.
Karl Fischer (KF) Water Content< 0.5% w/wEnsure the isolated HCl salt is non-hygroscopic.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]

  • Thackaberry, E. A. (2012). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1419-1433. [Link]

  • Merritt, J. M., Viswanath, S. K., & Stephenson, G. A. (2012). Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research, 30, 203–217. [Link]

Sources

Application

Application Note: Handling and Synthetic Integration of 2-Methoxy-N-(2-phenoxyethyl)ethanamine in Drug Discovery

Introduction & Scientific Rationale 2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a highly versatile, bifunctional secondary amine utilized extensively as a foundational building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a highly versatile, bifunctional secondary amine utilized extensively as a foundational building block in medicinal chemistry and drug development[1]. The structural architecture of this compound combines two privileged motifs that are highly sought after in modern pharmacophore design:

The Phenoxyethyl Scaffold: This moiety is recognized for its ability to engage in critical lipophilic and π

π stacking interactions within the orthosteric binding sites of G-protein-coupled receptors (GPCRs). It is a hallmark structure in the design of selective α 1D-adrenergic receptor antagonists, which are critical for treating lower urinary tract symptoms and benign prostatic hyperplasia[2][3].
  • The Methoxyethyl Group: Acting as a flexible hydrogen-bond acceptor, this group improves the overall aqueous solubility and ligand-lipophilicity efficiency (LLE) of the final drug candidate compared to highly lipophilic, unfunctionalized alkyl chains.

  • As a Senior Application Scientist, it is critical to approach the handling and synthetic integration of this compound with a mechanistic understanding. Because it is a secondary amine, it presents specific steric challenges during acylation and alkylation that require optimized, self-validating protocols to ensure high yields and prevent byproduct formation.

    Physicochemical Properties & Handling Parameters

    Understanding the physicochemical baseline of this building block is essential for calculating reaction stoichiometries, ensuring laboratory safety, and predicting downstream pharmacokinetic properties.

    Table 1: Quantitative Data & Handling Specifications

    Property / ParameterValue / SpecificationScientific Rationale
    CAS Number 884497-53-4 (Free Base)Unique identifier for precise reagent procurement[1].
    Molecular Weight 195.26 g/mol Required for exact stoichiometric calculations in coupling reactions[1].
    Chemical Formula C11H17NO2Confirms the presence of the bifunctional ether linkages[1].
    Nucleophilicity Moderate (Secondary Amine)Steric hindrance from the two bulky functional groups necessitates highly active coupling reagents (e.g., HATU)[4].
    Storage Conditions 2–8 °C, inert atmospherePrevents ambient oxidation of the amine and degradation of the ether linkages.
    Safety & PPE Corrosive / IrritantCauses severe skin burns and eye damage. Requires handling in a fume hood with nitrile gloves and safety goggles[2].

    Pharmacological Context & Signaling Pathway

    When integrated into larger molecular scaffolds, phenoxyethylamine derivatives function primarily as competitive antagonists at the α 1D-adrenoceptor[3]. By occupying the orthosteric site, they prevent endogenous agonist (norepinephrine) binding, thereby inhibiting downstream Gq-protein-mediated phospholipase C (PLC) activation and subsequent calcium mobilization.

    Pathway Ligand Phenoxyethylamine Derivative Receptor α1D-Adrenergic Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gq-Protein Complex Receptor->GProtein Inhibition Effector Phospholipase C (PLC) Activation GProtein->Effector Blocked Response Smooth Muscle Relaxation Effector->Response Therapeutic Outcome

    Figure 1: Pharmacological antagonism of α1D-adrenergic receptors.

    Standard Operating Procedure: HATU-Mediated Amide Coupling

    Causality & Experimental Rationale

    Because 2-methoxy-N-(2-phenoxyethyl)ethanamine is a secondary amine, it exhibits significant steric hindrance and reduced nucleophilicity compared to primary amines. Standard carbodiimide coupling agents (e.g., DCC, EDC) often yield sluggish reaction rates and incomplete conversions.

    To overcome this, we employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4]. HATU generates a highly reactive OAt-active ester. The superior kinetics of HATU are driven by the "7-aza effect" —anchimeric assistance where the pyridine nitrogen of the HOAt leaving group stabilizes the incoming secondary amine via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating aminolysis[4][5]. Furthermore, N,N-Diisopropylethylamine (DIPEA) is selected as the base because its sheer steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid.

    Workflow A 2-Methoxy-N-(2-phenoxyethyl)ethanamine (Secondary Amine) C HATU Activation (DIPEA, DMF, 0°C to RT) A->C B Carboxylic Acid Partner (Target Scaffold) B->C D Active OAt-Ester Formation (Anchimeric Assistance) C->D E Aminolysis (N-Acylation) D->E Nucleophilic Attack F Aqueous Workup (EtOAc / NaHCO3) E->F G Final Tertiary Amide (LC-MS Validation) F->G

    Figure 2: HATU-mediated amide coupling workflow for secondary amines.

    Step-by-Step Protocol (Self-Validating System)
    • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

    • Activation : Add DIPEA (3.0 equiv, 3.0 mmol) to the solution.

      • Causality: Excess base ensures complete deprotonation of the acid and neutralizes any HCl if the amine is supplied as a hydrochloride salt. Cool the mixture to 0 °C using an ice bath.

    • Coupling Reagent Addition : Add HATU (1.2 equiv, 1.2 mmol) portion-wise. Stir at 0 °C for 15 minutes.

      • Validation Checkpoint 1: A slight color change (often to pale yellow) indicates the successful formation of the OAt-active ester[4].

    • Amine Addition : Dissolve 2-methoxy-N-(2-phenoxyethyl)ethanamine (1.1 equiv, 1.1 mmol) in 1.0 mL of anhydrous DMF and add it dropwise to the activated ester solution.

    • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

      • Validation Checkpoint 2: Monitor the reaction via LC-MS. The system is self-validating when the mass peak of the starting carboxylic acid is fully consumed and the [M+H]+ peak of the tertiary amide product dominates the chromatogram.

    • Quenching & Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

      • Causality: The NaHCO 3​ wash removes acidic byproducts (like HOAt), the HCl wash removes unreacted amine and DIPEA, and brine removes residual water and DMF.

    • Isolation : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradient) to yield the final tertiary amide.

    References

    • Wikipedia Contributors. "Phenoxyethylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

    • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. URL: [Link]

    • National Center for Biotechnology Information (NCBI). "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α 1D adrenoceptor antagonists." PubMed. URL:[Link]

    • Common Organic Chemistry. "Amine to Amide Mechanism - HATU." Common Organic Chemistry. URL:[Link]

    Sources

    Method

    Application Note: Advanced Preformulation and Delivery Strategies for 2-Methoxy-N-(2-phenoxyethyl)ethanamine (MPEA) Scaffold Compounds

    Executive Summary The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of highly potent and selective α1D-adrenoceptor antagonists and neuroactive agents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of highly potent and selective α1D-adrenoceptor antagonists and neuroactive agents[1]. 2-Methoxy-N-(2-phenoxyethyl)ethanamine (MPEA) (CAS: 884497-53-4) serves as a critical intermediate and active pharmaceutical ingredient (API) scaffold in these developmental pipelines.

    Formulating MPEA presents unique physicochemical challenges. The molecule features a secondary amine, an ether-linked lipophilic phenyl ring, and a hydrophilic methoxy group. This amphiphilic nature, combined with the basicity of the secondary amine, dictates that the compound can be formulated either as a highly soluble crystalline salt for conventional oral/injectable delivery[2], or as a free base within a Lipid-Based Drug Delivery System (LBDDS) to bypass hepatic first-pass metabolism[3]. This application note details the causality behind these physicochemical behaviors and provides validated, step-by-step protocols for both formulation pathways.

    Physicochemical Profiling & Preformulation Assessment

    Before selecting a formulation strategy, it is critical to evaluate the intrinsic properties of the MPEA scaffold. The presence of the secondary amine ( pKa​≈9.0 ) means the molecule will be protonated at physiological pH, making it highly amenable to salification. However, as a free base, the compound exhibits moderate lipophilicity, which can lead to poor aqueous solubility and an oil-like or low-melting solid state.

    Table 1: Physicochemical Profile of MPEA
    PropertyValue / CharacteristicFormulation Implication
    Molecular Formula C11​H17​NO2​ Low molecular weight favors rapid absorption.
    Molecular Weight 195.26 g/mol Suitable for high drug-loading in lipid nanocarriers.
    Ionization ( pKa​ ) ~9.0 (Secondary Amine)Ideal candidate for acidic counterion salt screening.
    Lipophilicity (LogP) ~1.5 - 2.5Free base is suitable for Type III lipid formulations.
    Chemical Stability Susceptible to N-oxidationRequires antioxidant excipients or crystalline lattice lock.

    Formulation Strategy 1: Systematic Salt Screening

    The Causality: Secondary amines like MPEA often form hygroscopic hydrochloride salts, which can absorb moisture during storage, leading to deliquescence, chemical degradation, or polymorphic phase transitions. To ensure solid-state stability and optimal mechanical properties for tableting, a systematic salt screen using alternative counterions (e.g., mesylate, fumarate, acetate) is required[2]. The goal is to identify a thermodynamically stable, non-hygroscopic polymorph with a high melting point.

    Protocol 3.1: High-Throughput Salt Screening & Crystallization

    This protocol is a self-validating system: successful salt formation is immediately verified by the emergence of birefringence under polarized light microscopy, followed by thermal validation.

    • Solvent Selection & Dissolution:

      • Weigh 50 mg of MPEA free base into a series of 4 mL glass vials.

      • Dissolve the API in 1 mL of selected screening solvents (e.g., Ethanol, Ethyl Acetate, Tetrahydrofuran, and Acetone) to create a clear solution.

    • Counterion Addition:

      • Prepare 1M solutions of pharmaceutically acceptable acids (HCl, Methanesulfonic acid, Fumaric acid, Maleic acid).

      • Add the acid solutions to the MPEA vials at a 1:1.05 molar ratio (API:Acid) under continuous magnetic stirring at 400 rpm.

    • Temperature Cycling (Crystallization):

      • Subject the vials to temperature cycling between 5°C and 40°C at a rate of 0.5°C/min for 48 hours to induce nucleation and crystal growth.

      • Self-Validation Step: If no precipitation occurs, uncap the vials slightly to allow slow solvent evaporation (anti-solvent addition may also be employed).

    • Harvesting and Solid-State Characterization:

      • Isolate the resulting solids via vacuum filtration.

      • Analyze the crystals using X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and detect any polymorphic transitions.

    SaltScreening A MPEA Free Base (Secondary Amine) B Solvent Selection (EtOH, EtOAc, THF) A->B C Counterion Addition (HCl, Mesylate, Fumarate) B->C D Temperature Cycling (5°C to 40°C) C->D E Solid-State Characterization (XRPD, DSC, TGA) D->E F Optimal Salt Selection (High MP, Non-hygroscopic) E->F

    Systematic salt screening workflow for MPEA to identify thermodynamically stable polymorphs.

    Formulation Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

    The Causality: If the therapeutic application of the MPEA derivative requires bypassing hepatic first-pass metabolism—a common pharmacokinetic hurdle for phenoxyethylamine derivatives—formulating the free base into a Lipid-Based Formulation (LBF) is highly advantageous. LBFs, specifically Type III Self-Microemulsifying Drug Delivery Systems (SMEDDS), maintain the poorly water-soluble free base in a solubilized state, utilizing the body's natural lipid digestion pathways to stimulate bile secretion and form mixed micelles for enhanced enterocyte uptake[3].

    Protocol 4.1: Preparation of a Type III SMEDDS

    This protocol utilizes an in vitro lipolysis model to ensure the drug does not precipitate upon encountering gastrointestinal fluids.

    • Excipient Miscibility Screening:

      • Assess the solubility of MPEA free base in various lipid excipients: Medium Chain Triglycerides (MCTs, e.g., Capmul MCM), water-soluble surfactants (e.g., Polysorbate 80), and co-solvents (e.g., Propylene Glycol or PEG 400).

    • Ternary Phase Diagram Construction:

      • Map the phase behavior by titrating the lipid/surfactant/co-solvent mixtures with water to identify the microemulsion region (where the dispersion remains optically transparent).

    • Formulation Mixing:

      • Combine the optimized ratio (e.g., 30% Capmul MCM, 50% Polysorbate 80, 20% PEG 400) with 10% w/w MPEA free base.

      • Stir at 40°C until an isotropic, clear mixture is formed.

    • Dispersion & Dynamic In Vitro Lipolysis Testing:

      • Dilute the formulation 1:100 in Simulated Gastric Fluid (SGF) and measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a Z-average droplet size of < 50 nm.

      • Self-Validation Step: Subject the dispersion to a pH-stat lipolysis model using pancreatic lipase. Quantify the drug in the aqueous phase post-digestion via HPLC to ensure MPEA remains solubilized in mixed micelles rather than precipitating[4].

    LBDDS A MPEA in SMEDDS (Type III LBF) B Aqueous Dispersion in GI Tract A->B C Lipid Digestion (Pancreatic Lipase) B->C D Mixed Micelle Formation (Bile Salts + Surfactants) B->D Surfactant Action C->D E Enterocyte Absorption (Bypass First-Pass) D->E

    In vivo dispersion and absorption pathway of MPEA formulated as a Type III SMEDDS.

    Summary of Formulation Outcomes

    Table 2: Comparison of MPEA Formulation Strategies
    ParameterStrategy 1: Crystalline SaltStrategy 2: Type III SMEDDS
    Target API Form Ionized (e.g., Hydrochloride, Mesylate)Un-ionized Free Base
    Primary Advantage High solid-state stability; easy scale-up for tableting.Bypasses first-pass metabolism; high bioavailability.
    Key Characterization XRPD, DSC, TGA, Moisture Sorption (DVS).DLS (Droplet Size), In Vitro Lipolysis (pH-stat).
    Ideal Dosage Form Oral Tablets, Capsules, IV Solutions.Soft Gelatin Capsules, Liquid-filled Hard Capsules.

    By strictly controlling the microenvironment of the MPEA scaffold—either through the rigid crystal lattice of an optimized salt or the dynamic micellar core of a lipid nanocarrier—formulators can successfully translate this privileged chemical structure into a viable therapeutic product.

    References

    • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.[Link]

    • National Center for Biotechnology Information (PMC). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. PubMed Central.[Link]

    • National Center for Biotechnology Information (PubMed). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. PubMed.[Link]

    • University of South Florida (Digital Commons). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. USF.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Impurities in 2-methoxy-N-(2-phenoxyethyl)ethanamine Batches

    Welcome to the Technical Support Center for 2-methoxy-N-(2-phenoxyethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-methoxy-N-(2-phenoxyethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis and handling of this compound. By understanding the underlying chemical principles of its formation and potential side reactions, you can effectively troubleshoot and optimize your synthetic protocols.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthesis routes for 2-methoxy-N-(2-phenoxyethyl)ethanamine?

    A1: The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine typically proceeds through two primary pathways:

    • Nucleophilic Substitution: This route involves the alkylation of 2-phenoxyethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base. Alternatively, 2-methoxyethylamine can be reacted with 2-phenoxyethyl halide.

    • Reductive Amination: This method involves the reaction of 2-phenoxyethanol with 2-methoxyethylamine in the presence of a reducing agent. This is often a preferred route in modern pharmaceutical synthesis due to its efficiency and reduced likelihood of over-alkylation compared to direct alkylation.

    Q2: I'm observing an unknown peak in my HPLC analysis. What could it be?

    A2: An unknown peak could be one of several common impurities. The most likely candidates are unreacted starting materials, byproducts from side reactions specific to your synthetic route, or degradation products. Refer to the Troubleshooting Guide below for a detailed breakdown of potential impurities based on your synthesis method.

    Q3: Are there any critical stability concerns with 2-methoxy-N-(2-phenoxyethyl)ethanamine?

    A3: Like many amines, 2-methoxy-N-(2-phenoxyethyl)ethanamine can be susceptible to oxidation over time if exposed to air. More critically, as a secondary amine, it can react with nitrosating agents (e.g., nitrites from various sources) under acidic conditions to form N-nitrosamine impurities, which are potent carcinogens.[1][2][3] Careful control of starting material quality, solvents, and reaction conditions is crucial to prevent their formation.

    Q4: What are the recommended analytical techniques for purity assessment?

    A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis and quantification of non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, including residual solvents. For unambiguous identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[5][6]

    Synthesis and Impurity Troubleshooting Guide

    This guide is structured around the two primary synthetic routes. Identify your method to pinpoint potential impurities and their solutions.

    Route 1: Nucleophilic Substitution

    This pathway is based on the reaction of an amine with an alkyl halide. A common challenge with this method is controlling the extent of alkylation.

    2-Phenoxyethylamine 2-Phenoxyethylamine Product 2-methoxy-N-(2-phenoxyethyl)ethanamine 2-Phenoxyethylamine->Product + 2-Methoxyethyl Halide 2-Methoxyethyl_Halide 2-Methoxyethyl_Halide Over_alkylation Di-substituted Impurity Product->Over_alkylation + 2-Methoxyethyl Halide

    Caption: Over-alkylation is a common side reaction in nucleophilic substitution.

    Impurity IDImpurity NamePotential CauseTroubleshooting Steps
    IMP-01 Unreacted 2-Phenoxyethylamine or 2-MethoxyethylamineIncomplete reaction; incorrect stoichiometry.- Monitor reaction progress using TLC or HPLC. - Ensure appropriate molar equivalents of reactants.
    IMP-02 Unreacted 2-Phenoxyethyl Halide or 2-Methoxyethyl HalideIncomplete reaction; incorrect stoichiometry.- Optimize reaction time and temperature. - Use a slight excess of the amine to drive the reaction to completion.
    IMP-03 N,N-bis(2-methoxyethyl)-2-phenoxyethylamine or N-(2-methoxyethyl)-N,N-bis(2-phenoxyethyl)amine (Over-alkylation products)Use of excess alkylating agent; reaction conditions favoring multiple substitutions.[7][8]- Use a molar excess of the starting amine. - Slowly add the alkylating agent to the reaction mixture. - Consider a milder base or lower reaction temperature.
    IMP-04 Residual Solvents (e.g., Toluene, DMF, Acetonitrile)Inefficient removal during work-up and drying.- Ensure adequate drying of the final product under vacuum. - Analyze for residual solvents using GC-MS.
    Route 2: Reductive Amination

    This is a widely used method for forming C-N bonds and is often preferred for its selectivity.[8][9]

    2-Phenoxyethanol 2-Phenoxyethanol Imine_Intermediate Imine Intermediate 2-Phenoxyethanol->Imine_Intermediate + 2-Methoxyethylamine Reduced_Aldehyde 2-Phenoxyethanol (unreacted or from side reaction) 2-Phenoxyethanol->Reduced_Aldehyde Side Reaction (if starting from aldehyde) 2-Methoxyethylamine 2-Methoxyethylamine Product 2-methoxy-N-(2-phenoxyethyl)ethanamine Imine_Intermediate->Product + Reducing Agent

    Caption: Reductive amination proceeds via an imine intermediate.

    Impurity IDImpurity NamePotential CauseTroubleshooting Steps
    IMP-05 Unreacted 2-Phenoxyethanol or 2-MethoxyethylamineIncomplete reaction; insufficient reducing agent.- Monitor reaction completion by TLC or LC-MS. - Ensure sufficient equivalents of the reducing agent.
    IMP-06 Tertiary Amine ByproductsCan occur, though less common than in direct alkylation.[10]- Optimize reaction stoichiometry and conditions. - Purification via column chromatography may be necessary.
    IMP-07 N-Nitrosamine ImpuritiesPresence of residual nitrites from starting materials or reagents, especially under acidic conditions.[1][2][3]- Scrutinize the quality of all starting materials and reagents for nitrite contamination. - Avoid acidic conditions where possible, or ensure rapid neutralization. - Use of radical quenchers or nitrosamine formation inhibitors can be explored.
    IMP-08 Residual Reducing Agents and their ByproductsIncomplete quenching or work-up.- Follow a robust quenching procedure. - Perform aqueous washes to remove water-soluble byproducts.

    Experimental Protocols

    Protocol 1: HPLC Method for Purity Analysis

    This protocol provides a general method for the analysis of 2-methoxy-N-(2-phenoxyethyl)ethanamine and its non-volatile impurities.

    • Instrumentation: HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid) is commonly employed. The gradient should be optimized to ensure separation of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.[4]

    Protocol 2: GC-MS Method for Residual Solvent Analysis

    This protocol is for the detection and quantification of residual solvents.

    • Instrumentation: GC-MS system.

    • Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO, which is not expected to be a process solvent).

    • Analysis: Inject the sample into the GC-MS system. Identify and quantify residual solvents by comparing their mass spectra and retention times with those of certified reference standards.

    Logical Troubleshooting Workflow

    start Impurity Detected in Batch identify_route Identify Synthesis Route start->identify_route nuc_sub Nucleophilic Substitution identify_route->nuc_sub Route 1 red_am Reductive Amination identify_route->red_am Route 2 analyze_nuc Analyze for: - Unreacted Starting Materials - Over-alkylation Products (IMP-03) - Residual Solvents (IMP-04) nuc_sub->analyze_nuc analyze_red Analyze for: - Unreacted Starting Materials - Tertiary Amines (IMP-06) - N-Nitrosamines (IMP-07) - Reducing Agent Byproducts red_am->analyze_red remediate_nuc Remediation: - Optimize Stoichiometry - Control Reagent Addition - Improve Drying analyze_nuc->remediate_nuc remediate_red Remediation: - Optimize Reaction Time/Reducing Agent - Scrutinize Reagent Quality - Improve Quenching/Work-up analyze_red->remediate_red reanalyze Re-analyze Purified Batch remediate_nuc->reanalyze remediate_red->reanalyze

    Caption: A logical workflow for troubleshooting impurities.

    References

    • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
    • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
    • EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
    • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available at: [Link]

    • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed. Available at: [Link]

    • Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

    • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti. Available at: [Link]

    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

    • Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl- - the NIST WebBook. Available at: [Link]

    • (PDF) Alkylation of N-Substituted 2-Phenylacetamides - ResearchGate. Available at: [Link]

    • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]

    • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

    • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • Reductive amination with amines : r/Chempros. Available at: [Link]

    • Potential sources for Nitrosamine Impurities - ECA Academy. Available at: [Link]

    • Alkylation Reactions | Development, Technology - Mettler Toledo. Available at: [Link]

    • Assessing Alkali-Metal Effects in the Structures and Reactivity of Mixed-Ligand Alkyl/Alkoxide Alkali. Available at: [Link]

    • Nitrosamine Impurities - Pure Synth. Available at: [Link]

    • Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC - NIH. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Solvent Selection for 2-methoxy-N-(2-phenoxyethyl)ethanamine Extraction

    Welcome to the technical support center dedicated to the liquid-liquid extraction (LLE) of 2-methoxy-N-(2-phenoxyethyl)ethanamine. As a crucial intermediate in the synthesis of pharmaceuticals like Carvedilol, achieving...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the liquid-liquid extraction (LLE) of 2-methoxy-N-(2-phenoxyethyl)ethanamine. As a crucial intermediate in the synthesis of pharmaceuticals like Carvedilol, achieving high-purity, high-yield extraction of this compound is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the nuances of solvent selection and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your methods are robust, reproducible, and scientifically sound.

    Section 1: Compound Profile & Core Extraction Principles

    Understanding the physicochemical properties of 2-methoxy-N-(2-phenoxyethyl)ethanamine is the foundation of an effective extraction strategy. Its structure, featuring a basic primary amine, an aromatic ring, and two ether linkages, dictates its behavior in a biphasic system.

    PropertyValueSourceSignificance for Extraction
    Molecular Formula C₉H₁₃NO₂[3][4]Basic structural information.
    Molecular Weight ~167.21 g/mol [3][4]Used for calculating molarity and yield.
    Appearance Colorless or slightly yellowish liquid[4]Visual identification.
    LogP (Octanol/Water) 0.7 [3][4]Critical Parameter. Indicates slight preference for the organic phase but near-equal partitioning. Suggests a moderately polar nature requiring a moderately polar solvent for effective extraction.[5]
    Water Solubility Difficult to mix / Sparingly soluble[2][4]Confirms suitability for LLE, as it will not be fully miscible in the aqueous phase.
    Key Functional Group Primary Amine (-NH₂)[3]Critical for pH manipulation. The amine is basic and can be protonated (R-NH₃⁺) in acidic conditions, making it water-soluble. It is neutral (R-NH₂) in basic conditions, making it organic-soluble.
    Boiling Point 139-141 °C @ 11 Torr[4]High boiling point necessitates vacuum for distillation if solvent removal is required.
    Density ~1.11 g/cm³[2][4]Denser than water. When extracted with less dense solvents (e.g., ethyl acetate), the organic layer will be on top. With denser solvents (e.g., dichloromethane), the organic layer will be on the bottom.

    Section 2: FAQs - Initial Solvent Selection

    This section addresses the most common questions encountered when designing an extraction protocol for 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    Q1: What are the most important criteria for choosing an initial extraction solvent?

    A: The selection process involves balancing multiple factors to achieve efficiency, safety, and purity.[6][7] The key criteria are:

    • Selectivity and Solubility: The solvent must effectively dissolve 2-methoxy-N-(2-phenoxyethyl)ethanamine while leaving impurities behind in the aqueous phase.[7] The principle of "like dissolves like" is a good starting point.

    • Immiscibility: The solvent must not be miscible with the aqueous phase to ensure clean layer separation.[6]

    • Density Difference: A significant density difference between the organic solvent and the aqueous phase simplifies the physical separation process.[6]

    • Boiling Point: A relatively low boiling point allows for easy removal of the solvent post-extraction without degrading the target compound.[7][8]

    • Safety and Environmental Impact: The solvent should have low toxicity, flammability, and environmental persistence. Green chemistry principles increasingly favor bio-based or less hazardous solvents.[9][10]

    Q2: Based on its LogP of 0.7, what class of solvents should I start with?

    A: A LogP value of 0.7 indicates that the compound is moderately polar, with only a slight preference for the organic phase over the aqueous phase.[3][5] This means that highly non-polar solvents (e.g., hexane, heptane) will result in poor recovery, while highly polar solvents may be too miscible with water. Therefore, you should begin with moderately polar, water-immiscible solvents .[11]

    Recommended Starting Solvents for Screening:

    SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
    Ethyl Acetate (EtOAc) 4.40.90277.1Moderately polar, effective, relatively low toxicity. Can be prone to hydrolysis under very acidic or basic conditions.[6]
    Dichloromethane (DCM) 3.11.3339.6Versatile and highly effective due to its solvating power.[6] However, it is a chlorinated solvent with health and environmental concerns. Denser than water.
    Methyl tert-Butyl Ether (MTBE) 2.50.74055.2Good alternative to diethyl ether with lower volatility and peroxide formation risk. Less polar than EtOAc.
    2-Methyltetrahydrofuran (2-MeTHF) 2.90.86080A greener alternative derived from renewable resources, offering good performance and higher stability than THF.[10]

    Q3: How does the amine functional group dictate the extraction procedure?

    A: The basicity of the primary amine is the most powerful tool you have to control the compound's solubility. The equilibrium R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻ is central to the extraction.

    • To extract into the organic phase: You must suppress the formation of the protonated, water-soluble cation (R-NH₃⁺). This is achieved by making the aqueous phase basic, typically by adjusting the pH to be at least two units above the pKa of the conjugate acid (R-NH₃⁺).[12][13] For a typical primary amine, adjusting the aqueous phase to pH 10-12 with a base like NaOH or K₂CO₃ will ensure the compound is in its neutral, organic-soluble form (R-NH₂).

    • To remove non-basic organic impurities: After extraction, you can "wash" the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate your target amine, pulling it into the aqueous phase while leaving neutral impurities behind in the organic layer. You can then re-basify the new aqueous layer and re-extract your purified compound.

    Section 3: Troubleshooting Guides

    Even with a well-designed protocol, challenges can arise. This section provides systematic solutions to common problems.

    Guide 1: Problem - Low Recovery and Yield
    • Question: My extraction yield for 2-methoxy-N-(2-phenoxyethyl)ethanamine is consistently below expectations. What are the likely causes and how can I improve it?

    • Answer & Protocol: Low recovery is often a result of suboptimal partitioning or incorrect pH. Follow this systematic approach to diagnose and solve the issue.

      Step-by-Step Troubleshooting Protocol:

      • Verify Aqueous Phase pH: Before extraction, use a calibrated pH meter to confirm the aqueous layer is strongly basic (pH 10-12). Litmus paper is not sufficient for this purpose. An insufficiently basic solution is the most common cause of low yield for amines.[12][14]

      • Increase Number of Extractions: Due to the modest LogP of 0.7, a single extraction will be insufficient. It is far more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is to extract the aqueous layer 3-4 times.

      • Optimize Solvent-to-Aqueous Ratio: For compounds with challenging partition coefficients, increasing the volume of the organic solvent can improve recovery in each step. Start with a 1:1 volumetric ratio and consider increasing it if yield remains low.[5]

      • Re-evaluate Solvent Choice: If you are using a non-polar solvent like hexane, switch to a moderately polar option like ethyl acetate or DCM. Conversely, if your extract contains many polar impurities, consider a slightly less polar solvent like MTBE.[5][11]

      • Consider Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can increase its ionic strength.[15] This decreases the solubility of organic compounds in the aqueous layer and can help drive your target molecule into the organic phase.

      Low_Recovery_Troubleshooting start Low Recovery Observed check_ph 1. Verify Aqueous pH (Is pH > 10?) start->check_ph adjust_ph Adjust pH to 10-12 with NaOH / K2CO3 check_ph->adjust_ph No check_extractions 2. Review Extraction Count (Are you doing >= 3 extractions?) check_ph->check_extractions Yes adjust_ph->check_ph increase_extractions Increase to 3-4 extractions check_extractions->increase_extractions No check_solvent 3. Evaluate Solvent Choice (Is it moderately polar?) check_extractions->check_solvent Yes increase_extractions->check_solvent change_solvent Switch to Ethyl Acetate or DCM check_solvent->change_solvent No salt_out 4. Add Brine (Salting Out) to Aqueous Phase check_solvent->salt_out Yes change_solvent->salt_out

      Caption: Decision workflow for troubleshooting low extraction yield.
    Guide 2: Problem - Persistent Emulsion Formation
    • Question: I am struggling with a thick, stable emulsion at the interface between my aqueous and organic layers, making separation impossible. How can I prevent and break this emulsion?

    • Answer & Protocol: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities.[12][15] Prevention is always easier than remediation.

      Prevention Strategies:

      • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion for a longer period. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[15]

      Emulsion Breaking Protocol: If an emulsion has already formed, try the following techniques sequentially:

      • Time and Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Some emulsions will break on their own.

      • Addition of Brine: Add a small amount of saturated NaCl solution (brine). This increases the polarity and ionic strength of the aqueous phase, which can destabilize the emulsion.[15][16]

      • Mechanical Disruption:

        • Gently swirl the flask or use a glass stirring rod to physically disrupt the emulsion layer at the interface.

        • For stubborn emulsions, transfer the mixture to a centrifuge tube and spin for several minutes. Centrifugation is often the most effective mechanical method.[16]

      • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can physically break up the colloidal particles.[15]

      • Solvent Addition: Add a small amount (a few mL) of a different solvent to alter the overall polarity of the system, which can help solubilize the emulsifying agents.[15]

      Emulsion_Troubleshooting start Emulsion Formed step1 1. Let Stand (10-20 min) start->step1 step2 2. Add Saturated Brine step1->step2 Emulsion Persists success Phase Separation Achieved step1->success Separated step3 3. Centrifuge the Mixture step2->step3 Emulsion Persists step2->success Separated step4 4. Filter through Glass Wool step3->step4 Emulsion Persists step3->success Separated step4->success Separated

      Caption: Step-by-step workflow for breaking emulsions.

    Section 4: Advanced Considerations - Green Chemistry

    The principles of Green Chemistry encourage the use of safer solvents to minimize environmental and health impacts.[10] As you optimize your extraction, consider replacing traditional solvents with greener alternatives.

    • Replacing Dichloromethane (DCM): 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, bio-based alternative to DCM and THF in many applications. It has limited miscibility with water and higher stability.[10]

    • Replacing Hydrocarbon Solvents: D-Limonene, derived from citrus peels, or other terpenes can sometimes replace non-polar solvents like toluene or hexane for specific applications.[17]

    • Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent used in large-scale industrial extractions.[10][17] While requiring specialized equipment, it represents the pinnacle of green extraction technology.

    By systematically applying the principles of polarity, pH manipulation, and sound experimental technique, you can develop a robust and efficient extraction protocol for 2-methoxy-N-(2-phenoxyethyl)ethanamine. Always prioritize safety and consider the environmental impact of your solvent choices.

    References

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    • Buy 2-(2-methoxy phenoxy)ethylamine from Chemsigma International Co., Ltd. - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVP7LwVYDUX4lTl5vtRB5F9FZP1PnZ2q_JzssQOmFuGSpK3R3_Lx6W7H3g9I8JCqJVffbXlkYaDJeC4z9ovXpDzNPIAVrdHBevhZuVvZ7ooOq6CQeTj17bq425rj4KKCAwmnGX3o9YyruvtLGDAUvDWiMVLsZDFpw7cIFVkEcvqWOQOPhq1zRBvw==]
    • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcX1GUwP4XVreuNV57HyGmqvlJdUe7c6PKNtohABpYr2EnME8XVJEf8Sijw_kLu4IyhKX60xZ_HhVV7W3W1OD2OUKA59qh-j2nPxQP13ravrMKDD_iUgX0G20yO3_Nl9CJ98FB0iYH9LNU2kXROwUnLlGzlQh7k3L_h_46iopkSXYsLPh4O9KEAu1UXg==]
    • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). [URL: https://doi.org/10.1039/D1RE00205H]
    • 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUGb9R5hrY_xWKoS0V6XCDyA5-UeWcwca9Ep8SigkVjf84R6nZCnB26P0wZOhZOXRLKPfODXrvmpXr-dTeHOlr5F4F6yr6C5uOIfZezwLs_-Cv0bUiPG_el4CnDrZXfyCNYbYcMLCkuhq0YqB7bQsCOcrQE2AdvJos14PxHvqj6YfKUtIQ2qE81esyCoaVYUQ7gACd56KtJDDQ1eOs]

    Sources

    Troubleshooting

    handling moisture sensitivity of 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride

    Answering the user's request.## Technical Support Center: Handling the Moisture Sensitivity of 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride Prepared by the Senior Application Scientist Team Welcome to the technic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Answering the user's request.## Technical Support Center: Handling the Moisture Sensitivity of 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride (CAS RN: 64464-07-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges posed by the hygroscopic nature of this compound. As a key intermediate in the synthesis of pharmaceuticals like Carvedilol, ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes.[1][2][3]

    This document moves beyond standard data sheets to explain the causality behind best practices, offering troubleshooting solutions and detailed protocols to maintain the chemical and physical integrity of your material.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the properties and handling of 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride.

    Q1: What is 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride and why is it described as moisture-sensitive?

    A1: 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride is an amine hydrochloride salt.[4][5] Its sensitivity to moisture, a property known as hygroscopicity, is its tendency to readily absorb and retain water molecules from the surrounding atmosphere.[6][7] This characteristic stems from its molecular structure. The presence of the hydrochloride salt means there are chloride ions (Cl-) and a protonated amine group (-NH2+). Both of these sites, along with the ether oxygens, can act as hydrogen bond acceptors or donors, readily forming hydrogen bonds with atmospheric water (H₂O).[8] This chemical affinity for water is why the compound is often sold as a hydrate or requires special handling to prevent moisture uptake.[9][10]

    Q2: What are the primary consequences of improper handling and storage?

    A2: Failure to protect the compound from atmospheric moisture can lead to a cascade of issues that compromise experimental integrity:

    • Physical Changes: The most immediate effect is a change in the physical state of the powder. It can transition from a free-flowing solid to a caked, clumped, or even deliquescent (dissolving in the absorbed water) material.[6][7] This makes accurate weighing nearly impossible.

    • Inaccurate Concentrations: When the compound absorbs water, the measured weight is a combination of the chemical and the water. This leads to the preparation of stock solutions with a lower-than-intended concentration, directly impacting reaction stoichiometry and leading to inaccurate results.[6][11]

    • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the reagent.[11][12] For amines, moisture can also accelerate oxidation, especially when exposed to air.[12] In some amine-based systems, absorbed moisture can react with atmospheric carbon dioxide to form carbamates, further degrading the material.[13]

    Q3: How should I properly store this compound to maintain its integrity?

    A3: Proper storage is the first line of defense against moisture-related degradation. The following conditions are recommended:

    • Airtight Containers: Always store the compound in its original, tightly sealed container.[6][9] Ensure the cap is securely fastened immediately after each use.

    • Controlled Environment: Store the container in a cool, dry, and dark place.[9] A laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite) provides an excellent low-humidity microenvironment for storage.[7][14]

    • Inert Atmosphere: For highly sensitive applications requiring the strict exclusion of moisture, consider storing the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[6][15]

    • Aliquoting: To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials under dry conditions.[7] This minimizes moisture contamination of the primary stock.

    Part 2: Troubleshooting Guide

    This section provides solutions to specific problems that may arise during your experiments.

    Problem 1: The powder in my container is caked or clumped.

    • Cause: This is a clear visual indicator of significant moisture absorption.[6] The material is no longer of its original purity by weight, and using it directly for weighing will lead to substantial errors.

    • Solution Workflow: Do not use the clumped solid for experiments that require precise mass measurements. The most reliable path forward is to prepare a stock solution from the entire batch (or a significant portion) and then determine its exact concentration through an analytical standardization technique. This converts the problem of an impure solid into a solvable issue of a solution with an unknown, but determinable, concentration.

    G A Observe Compound: Is it a free-flowing powder? B Proceed with weighing using Best Practices (Protocol 3.1) A->B Yes C Compound is Caked/Clumped (Moisture Contamination) A->C No D DO NOT use for direct weighing in critical experiments. C->D E Action: Prepare a stock solution from the entire batch. D->E F Standardize the solution's concentration (e.g., via titration, HPLC, or qNMR). E->F G Use the standardized solution for your experiments. F->G

    Caption: Decision workflow for handling compromised material.

    Problem 2: My reaction yields are low or my results are inconsistent.

    • Potential Cause: Assuming other reaction parameters are controlled, inconsistent results often point back to reagent quality. If you have been using 2-methoxy-N-(2-phenoxyethyl)ethanamine hydrochloride that may have been exposed to moisture, the effective molar quantity of the reagent in your reaction is lower than calculated, leading to poor stoichiometry and reduced yields.[11]

    • Solution:

      • Quantify Water Content: First, confirm your suspicion. Use an analytical method like Karl Fischer titration (see Protocol 3.3) to determine the exact water content of your reagent.[16][17]

      • Adjust Mass Calculations: If the water content is known and relatively low (e.g., <5%), you can adjust the mass of the reagent you weigh out to account for the water. For example, if the material is 2% water by mass, you would need to weigh out 102 mg to get 100 mg of the active compound.

      • Use a Fresh or Standardized Batch: For the most reliable results, switch to a new, unopened container of the reagent or use a stock solution that has been recently standardized.

    Problem 3: I need to know the exact water content of my reagent for a GMP/GLP application.

    • Cause: Visual inspection is insufficient for quality control in regulated environments. A quantitative measurement is required.

    • Solution: Karl Fischer (KF) titration is the gold-standard method for the accurate and specific determination of water content in chemical samples.[16][17][18] Unlike gravimetric methods like "loss on drying" which measure all volatiles, KF titration is a chemical method that reacts specifically with water, providing a highly accurate result.[17][19] See Protocol 3.3 for a general methodology.

    Part 3: Experimental Protocols & Best Practices

    Protocol 3.1: Recommended Handling and Weighing Procedures

    The objective is to transfer the solid from its container to a reaction vessel with minimal exposure to the atmosphere.

    G cluster_0 Ideal Method: Inert Atmosphere cluster_1 Alternative Method: Low Humidity Benchtop A 1. Transfer all materials (balance, compound, glassware) into glovebox antechamber. B 2. Purge antechamber. A->B C 3. Move items into main chamber. B->C D 4. Weigh compound directly into tared reaction vessel. C->D E 5. Seal reaction vessel before removing from glovebox. D->E F 1. Prepare all equipment in advance (dry glassware, anhydrous solvents). G 2. Minimize time container is open. Work quickly and efficiently. F->G H 3. Tare weighing vessel on balance. G->H I 4. Briefly open main container, remove approximate amount, and immediately reseal. H->I J 5. Add solid to weighing vessel, record weight, and transfer immediately to reaction flask. I->J

    Sources

    Optimization

    Technical Support Center: Scale-Up Manufacturing of CAS 884497-53-4

    Introduction CAS 884497-53-4, chemically known as 2-Methoxy-N-(2-phenoxyethyl)ethanamine , is a highly versatile secondary amine building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Chara...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    CAS 884497-53-4, chemically known as 2-Methoxy-N-(2-phenoxyethyl)ethanamine , is a highly versatile secondary amine building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Characterized by its dual ether linkages (methoxyethyl and phenoxyethyl), this compound presents unique challenges during pilot-plant and commercial-scale manufacturing.

    This technical guide provides drug development professionals and process chemists with self-validating protocols, mechanistic troubleshooting, and quality control strategies to overcome common scale-up hurdles such as over-alkylation, thermal degradation, and exotherm management.

    Process Chemistry Overview: Route Selection

    The most critical decision in manufacturing CAS 884497-53-4 is the choice of synthetic route. Direct alkylation (Route A) frequently fails on scale due to the nucleophilicity of the product, whereas reductive amination (Route B) offers a highly controlled, scalable pathway[1].

    G cluster_0 Route A: Direct Alkylation (SN2) cluster_1 Route B: Reductive Amination SM1 2-Methoxyethanamine (Primary Amine) SM2A 1-Bromo-2-phenoxyethane ProdA CAS 884497-53-4 (Secondary Amine) SM1->ProdA Base, Heat SM2B 2-Phenoxyacetaldehyde Imine Imine Intermediate (pH 6-8) SM1->Imine Condensation SM2A->ProdA ImpA Tertiary Amine Impurity (Over-alkylation) ProdA->ImpA Excess Alkyl Halide SM2B->Imine ProdB CAS 884497-53-4 (High Purity) Imine->ProdB NaBH(OAc)3

    Figure 1: Comparison of Direct Alkylation vs. Reductive Amination for CAS 884497-53-4.

    Troubleshooting Guides & FAQs

    Q1: Why are we seeing >15% tertiary amine impurity during the synthesis of CAS 884497-53-4?

    A1: This is a classic causality of SN2 over-alkylation . If you are synthesizing the compound via direct alkylation (reacting 2-methoxyethanamine with 1-bromo-2-phenoxyethane), the newly formed secondary amine (CAS 884497-53-4) contains two electron-donating ether chains. These chains increase the electron density on the nitrogen, making the product more nucleophilic than the primary amine starting material. Consequently, the product competes for the alkyl halide, generating a tertiary amine impurity.

    Resolution: Abandon direct alkylation for scale-up. Switch to a reductive amination strategy using 2-phenoxyacetaldehyde and 2-methoxyethanamine. Imine formation strictly requires a primary amine, inherently preventing the secondary amine product from undergoing further reaction[1].

    Q2: How do we manage the exotherm and hydrogen gas evolution during the reduction step at the 100 L scale?

    A2: When using Sodium Triacetoxyborohydride (STAB) for reductive amination, the reduction of the iminium ion is highly exothermic. Furthermore, if moisture is present, STAB can hydrolyze, releasing hydrogen gas[2].

    Resolution:

    • Decouple the steps: Perform the imine condensation in methanol or 1,2-dichloroethane (DCE) first, ensuring water is removed or managed before adding the reducing agent[1].

    • Dosing Strategy: Dose the STAB portion-wise at 0–5°C under a continuous nitrogen sweep to safely dilute and vent any evolved hydrogen.

    • Alternative Reagents: For scales >500 L, consider replacing STAB with Tetramethyldisiloxane (TMDS) or using catalytic hydrogenation (H2/Pd-C). TMDS is a highly practical, safe organosilane reducing agent that mitigates the severe exotherms associated with borohydrides[3].

    Q3: Post-reaction, how do we efficiently purify the secondary amine to pharmaceutical grade (>99.5%) without thermal degradation?

    A3: CAS 884497-53-4 has a relatively high boiling point, and prolonged heating during standard batch distillation will cause cleavage of the phenoxy ether linkage.

    Resolution: Implement an Acid-Base Extraction followed by Wiped Film Evaporation (WFE) .

    • Causality of Extraction: The secondary amine is basic. Extracting the organic layer with 1M HCl pulls the protonated amine into the aqueous phase, leaving neutral impurities (like unreacted aldehyde or phenoxyethanol) in the organic waste. Basifying the aqueous phase with NaOH to pH 12 and back-extracting recovers the pure amine.

    • Causality of WFE: WFE provides a short residence time (seconds) under high vacuum (<0.1 mbar), allowing the amine to vaporize without exceeding its thermal decomposition threshold.

    Step-by-Step Methodology: Pilot-Scale Reductive Amination

    This protocol utilizes a self-validating framework with mandatory In-Process Controls (IPCs) to guarantee batch integrity. It is adapted from robust, scalable reductive amination standards[1][4].

    Reagents:

    • 2-Methoxyethanamine (Primary Amine): 1.05 equiv

    • 2-Phenoxyacetaldehyde (Aldehyde): 1.00 equiv

    • Sodium Triacetoxyborohydride (STAB): 1.40 equiv

    • Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

    Phase 1: Imine Condensation

    • Charge a dry, nitrogen-purged glass-lined reactor with DCE (10 volumes relative to aldehyde).

    • Add 2-methoxyethanamine (1.05 equiv). Logic: The slight excess ensures complete consumption of the expensive aldehyde and drives the equilibrium toward the imine.

    • Slowly dose 2-phenoxyacetaldehyde (1.0 equiv) over 1 hour, maintaining the jacket temperature at 20°C.

    • Stir for 2 hours.

    • Self-Validation (IPC 1): Sample the mixture for HPLC analysis. Do not proceed until residual aldehyde is <1.0% (area).

    Phase 2: Exotherm-Controlled Reduction 6. Chill the reactor to 0–5°C. 7. Add STAB (1.4 equiv) in 5 equal portions over 2.5 hours. Monitor the internal temperature probe; do not allow T_internal to exceed 15°C. 8. Once addition is complete, warm the reactor to 20°C and stir for 4 hours. 9. Self-Validation (IPC 2): Analyze via HPLC. Proceed to workup only when the imine intermediate is <0.5%.

    Phase 3: Quench & Isolation 10. Slowly quench the reaction by dosing saturated aqueous NaHCO3 (5 volumes) until the aqueous layer reaches pH 8. Logic: Mildly basic conditions neutralize the acetic acid byproduct and safely decompose residual STAB without hydrolyzing the product. 11. Separate the phases. Wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude CAS 884497-53-4.

    Quantitative Data: Impurity Profiling & Specifications

    To ensure the final product meets standard organic building block specifications, track the following quantitative parameters during scale-up:

    Impurity / ParameterOriginDetection MethodSpecification LimitRemoval Strategy
    Tertiary Amine Over-alkylation side reactionHPLC (UV 254 nm)< 0.5%Preventative: Use reductive amination route.
    2-Phenoxyethanol Aldehyde reduction byproductGC-FID< 0.1%Acid/base extraction (remains in organic waste).
    Residual Boron STAB reducing agentICP-MS< 10 ppmAqueous wash with Rochelle salt or NaHCO3.
    Water Content Solvent / WorkupKarl Fischer Titration< 0.5%Azeotropic distillation with toluene.
    Assay (Purity) Overall process efficiencyqNMR or HPLC> 98.0%Wiped Film Evaporation (Short-path distillation).

    References

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

    • Schäfer, G., et al. "Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent." Organic Process Research & Development, 2024.[Link]

    • Lawson, J. R., et al. "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Organic Process Research & Development, 2016.[Link]

    • Gribble, G. W., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." ScienceMadness / Literature Archives. [Link]

    Sources

    Troubleshooting

    troubleshooting low aqueous solubility of 2-methoxy-N-(2-phenoxyethyl)ethanamine

    Prepared by the Office of the Senior Application Scientist Introduction This technical guide addresses the frequently encountered challenge of low aqueous solubility with 2-methoxy-N-(2-phenoxyethyl)ethanamine. This comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Office of the Senior Application Scientist

    Introduction

    This technical guide addresses the frequently encountered challenge of low aqueous solubility with 2-methoxy-N-(2-phenoxyethyl)ethanamine. This compound's molecular structure, which includes a secondary amine, two ether linkages, and both aromatic and aliphatic regions, results in a weakly basic molecule with significant hydrophobic character. Consequently, achieving desired concentrations in neutral aqueous media for experimental assays can be problematic. This document provides a structured troubleshooting guide, from fundamental principles to detailed experimental protocols, to assist researchers in successfully formulating this compound for their specific applications.

    Frequently Asked Questions (FAQs)

    Q1: Why is 2-methoxy-N-(2-phenoxyethyl)ethanamine poorly soluble in water at neutral pH?

    A: The low aqueous solubility is a direct result of its molecular structure. The molecule is predominantly non-polar due to the phenyl ring, the ethyl and methoxyethyl chains. While it contains a secondary amine group that can act as a hydrogen bond acceptor and a weak base, this is insufficient to overcome the hydrophobicity of the rest of the molecule. In neutral water, the amine is primarily in its un-ionized (free base) form, which is not readily solvated by polar water molecules, often leading to precipitation or the formation of an immiscible oil.

    Q2: What is the predicted aqueous solubility of the free base?

    A: While experimentally determined values for this specific molecule are not widely published, its structural properties suggest a very low intrinsic solubility (S₀) in pure water. Methods like the General Solubility Equation (GSE) use parameters like the partition coefficient (logP) and melting point to estimate solubility, and for a molecule with these functional groups, a solubility in the low µg/mL to ng/mL range at neutral pH would be expected.[1]

    Q3: What are the primary strategies for solubilizing this compound?

    A: The three most effective and widely used strategies for a weakly basic compound like this are:

    • pH Adjustment: Lowering the pH of the aqueous medium to protonate the secondary amine.

    • Salt Formation: Using a pre-formed salt of the compound (e.g., a hydrochloride salt), which has significantly higher aqueous solubility.[2][3]

    • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[4][5][6]

    In-Depth Troubleshooting Guide

    Problem: My compound will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). It forms a film, oily droplets, or a persistent precipitate.

    This is the most common issue and indicates that the concentration you are attempting to achieve far exceeds the intrinsic aqueous solubility (S₀) of the compound's free base form.

    Solution 1: pH-Dependent Solubilization

    Causality: As a weak base, 2-methoxy-N-(2-phenoxyethyl)ethanamine can accept a proton to form a positively charged ammonium cation. This ionized form is significantly more polar than the neutral free base, allowing for strong ion-dipole interactions with water molecules, thereby dramatically increasing solubility. The relationship between pH, pKa, and the solubility of ionizable drugs is a fundamental principle in pharmaceutical science.[2][7] By lowering the pH of the solvent well below the compound's pKa, you ensure that the vast majority of the molecules are in their protonated, water-soluble salt form.

    • Weigh the Compound: Accurately weigh the required amount of 2-methoxy-N-(2-phenoxyethyl)ethanamine free base.

    • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final desired volume) to the compound. It will not dissolve and will appear as a suspension or oil.

    • Acidification: While stirring, add 1N Hydrochloric Acid (HCl) dropwise. The number of equivalents of acid should ideally be stoichiometric to the moles of the amine, but a slight excess is often used to ensure full protonation.

    • Observe Dissolution: Continue stirring. As the compound protonates to form the hydrochloride salt in situ, the solution should become clear.

    • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final target volume and mix thoroughly.

    • pH Check (Optional but Recommended): Check the final pH of the stock solution. It will likely be in the range of pH 2-4.

    • Buffering: When diluting this acidic stock into your final assay medium, be mindful of the buffer capacity of your final medium. The small volume of acidic stock should be easily neutralized by a well-buffered system like PBS or HEPES without significantly altering the final assay pH.

    Solution 2: Utilization of Water-Miscible Co-solvents

    Causality: If modifying the pH is incompatible with your experimental system (e.g., live-cell assays, pH-sensitive enzymes), using a co-solvent is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system.[4][5] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[8] Common co-solvents used in pharmaceutical and biological research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[4][6]

    • Select Co-solvents: Choose a panel of biocompatible co-solvents to test, such as Dimethyl Sulfoxide (DMSO), Ethanol, and PEG 400.

    • Prepare High-Concentration Stock: Dissolve a known, high amount of 2-methoxy-N-(2-phenoxyethyl)ethanamine in 100% of each selected co-solvent (e.g., 50 mg/mL in DMSO). This serves as your primary stock.

    • Titration into Aqueous Buffer: Prepare a series of dilutions by adding the primary stock into your aqueous buffer (e.g., PBS, pH 7.4) to achieve final co-solvent concentrations ranging from 0.5% to 20% (v/v).

    • Determine Kinetic Solubility: For each co-solvent concentration, determine the highest concentration of the compound that remains in solution without precipitation after a set period (e.g., 2 hours) and gentle agitation. Visual inspection is often sufficient, but nephelometry or UV-Vis spectroscopy can be used for more quantitative results.

    • Select Optimal System: Choose the co-solvent system that provides the required solubility at the lowest possible organic solvent concentration to minimize potential artifacts in your experiment.

    Co-solventFinal Co-solvent % (v/v) in PBS pH 7.4Max Achieved Solubility (µg/mL)Observations
    None (Control)0%< 1Immediate precipitation
    DMSO1%50Clear Solution
    DMSO5%450Clear Solution
    Ethanol5%150Clear Solution
    Ethanol10%600Clear Solution
    PEG 4005%120Clear Solution
    PEG 40010%550Clear Solution

    Note: This is example data and must be determined experimentally.

    Problem: Even with a co-solvent, my compound precipitates when diluted into the final assay medium.

    Causality: This often happens when a high-concentration DMSO stock is "crashed out" by a large volume of aqueous buffer. The compound is kinetically trapped in the supersaturated aqueous solution for a short time before it equilibrates and precipitates. The final concentration in the assay medium still exceeds its thermodynamic solubility in that specific water/co-solvent mixture.

    Solution: Combining Strategies and Workflow Optimization

    Often, a combination of pH adjustment and co-solvency provides the most robust formulation.[8][9] For example, preparing a 10 mg/mL stock in a 50:50 mixture of 0.1N HCl and ethanol can provide a stable concentrate that can be further diluted into neutral buffered media.

    A logical workflow can streamline the process of finding a suitable formulation.

    G cluster_start Initial Problem cluster_methods Primary Strategies cluster_ph_details pH Adjustment Workflow cluster_cosolvent_details Co-solvent Workflow cluster_combined Advanced Strategy start Low Aqueous Solubility in Neutral Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is assay pH-tolerant? cosolvent Strategy 2: Co-solvents start->cosolvent ph_protocol Prepare acidic stock (e.g., with HCl) ph_adjust->ph_protocol ph_fail Issue: Assay is pH-sensitive ph_adjust->ph_fail No cosolvent_protocol Screen DMSO, EtOH, PEG 400 cosolvent->cosolvent_protocol salt Strategy 3: Use Pre-formed Salt (If available) ph_success Success: Compound Solubilized ph_protocol->ph_success ph_fail->cosolvent Try alternative combine Combine pH and Co-solvent (e.g., acidic ethanol stock) ph_fail->combine Optimize cosolvent_success Success: Soluble at low % co-solvent cosolvent_protocol->cosolvent_success cosolvent_fail Issue: Precipitates on dilution cosolvent_protocol->cosolvent_fail cosolvent_fail->combine Optimize final_success Optimized Formulation combine->final_success

    Caption: Troubleshooting workflow for solubilizing 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    References
    • Wikipedia. Cosolvent. Available from: [Link]

    • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
    • Huuskonen, J. (2000). Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology.
    • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

    • Mitchell, B. E., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
    • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. European Journal of Pharmaceutical Sciences, 31(5), 291-306.
    • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.
    • S. K. Singh, et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-269.
    • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
    • Liu, X., et al. (2021). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Molecules, 26(21), 6489.
    • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 268-276.
    • Anhui Shiny Electronic Technology Co., Ltd. Ethoxyamine Hydrochloride. Available from: [Link]

    • Jones, D. S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy, 11(6), 633-636.
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link].

    • A. B. Enterprises. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Available from: [Link]

    • ChemBK. ethoxylamine hydrochloride. Available from: [Link]

    • ChemBK. 2-Methoxy-N-(2-methoxyethyl)-ethanam. Available from: [Link]

    • Kumar, S., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-154.
    • M. Singh, et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
    • Quora. How does branching increase the solubility in amines?. Available from: [Link]

    • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-6.
    • Kumar, A., & Sahoo, S. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 892071.
    • Voges, M., et al. (2008). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 47(22), 8869-8874.
    • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

    • NIST. Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl-. Available from: [Link]

    • Taha, M., et al. (2016). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C.
    • Quora. What is the pH of a tertiary amine?. Available from: [Link]

    • Cheméo. Ethanamine, 2-methoxy-. Available from: [Link]

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    Optimization

    Technical Support Center: Optimizing Catalyst Selection for 2-Methoxy-N-(2-phenoxyethyl)ethanamine Synthesis

    Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals tasked with optimizing the synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals tasked with optimizing the synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) (1)[1].

    Synthesizing this secondary amine typically involves either the direct N-alkylation of 2-methoxyethanamine or the catalytic reductive amination of 2-phenoxyacetaldehyde. Because the target molecule contains a sensitive aryloxy (phenoxy) ether linkage and is prone to over-alkylation, catalyst selection is the single most critical variable in determining yield and purity.

    Catalyst Selection & Pathway Optimization (FAQs)

    Q1: Why is catalytic reductive amination preferred over direct N-alkylation for this target? Direct alkylation of 2-methoxyethanamine with 2-phenoxyethyl bromide using phase-transfer catalysts or Finkelstein catalysts (e.g., KI) is fundamentally flawed for high-purity secondary amine synthesis. Primary amines are highly nucleophilic; once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material. This leads to runaway over-alkylation and the formation of tertiary amine impurities. Reductive amination bypasses this by forming a stable imine/hemiaminal intermediate that is subsequently reduced, inherently halting the reaction at the secondary amine stage.

    Q2: I am using standard Palladium on Carbon (Pd/C) for the hydrogenation of the imine intermediate, but I am isolating phenol. What is happening? Palladium has a high affinity for aromatic rings and readily inserts into benzylic and aryloxy C–O bonds. Under H2​ pressure, Pd/C catalyzes the hydrogenolysis of the 2-phenoxyethyl moiety, cleaving the ether bond to yield phenol and an aliphatic amine side-product (2)[2], (3)[3]. To preserve the ether linkage, you must switch to a less hydrogenolytic catalyst like Platinum on Carbon (Pt/C) or utilize a mild hydride-based reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

    Q3: Why use NaBH(OAc)3​ instead of standard Sodium Borohydride ( NaBH4​ )? NaBH4​ is a strong, unselective reducing agent that will prematurely reduce your starting 2-phenoxyacetaldehyde into 2-phenoxyethanol before the imine can fully form. In NaBH(OAc)3​ , the electron-withdrawing acetate groups pull electron density away from the boron-hydride bonds, making the reagent significantly milder. It selectively reduces the highly electrophilic protonated iminium ion while leaving the unreacted aldehyde intact (4)[4], (5)[5].

    Troubleshooting Guide: Resolving Common Bottlenecks

    Symptom: Sluggish Imine Formation / Low Conversion

    • Causality: Aliphatic amines and aldehydes can form stable hemiaminals that dehydrate slowly into the requisite imine. If water is not removed from the system, the equilibrium stalls.

    • Intervention: Introduce a Lewis acid co-catalyst such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The titanium center coordinates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack, while simultaneously acting as an irreversible water scavenger to drive the dehydration step (6)[6].

    Symptom: High Levels of Tertiary Amine (Reductive Alkylation)

    • Causality: If the reduction of the imine is too slow, the newly formed secondary amine target can react with excess aldehyde in the system, forming an enamine that is subsequently reduced to a tertiary amine.

    • Intervention: Ensure the amine is in slight excess (1.1 to 1.2 equivalents). If using Pt/C, ensure adequate hydrogen mass transfer (vigorous stirring, 2-3 bar H2​ ) so the imine is reduced instantaneously upon formation.

    Catalyst Performance & Selection Matrix

    The following table summarizes the quantitative and qualitative performance of various catalyst systems for this specific synthesis.

    Catalyst SystemReaction PathwayChemoselectivity (Ether Preservation)Risk of Over-AlkylationRecommended Use Case
    NaBH(OAc)3​ + Ti(OiPr)4​ Hydride Reductive AminationExcellent LowOptimal: Best for lab-scale, highly selective synthesis.
    Pt/C + H2​ Heterogeneous HydrogenationGood LowAlternative: Good for scale-up; avoids ether cleavage.
    Pd/C + H2​ Heterogeneous HydrogenationPoor (Causes Hydrogenolysis)LowAvoid: High risk of cleaving the 2-phenoxy group.
    KI / K2​CO3​ Direct N-AlkylationExcellent High Avoid: Leads to tertiary amine impurities.

    Standardized Experimental Protocols

    These protocols are designed as self-validating systems. The inclusion of specific quenching and filtration steps ensures that catalyst residues do not interfere with downstream purification.

    Protocol A: Hydride-Based Reductive Amination (Recommended)
    • Imine Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenoxyacetaldehyde (1.0 equiv, 10 mmol) and 2-methoxyethanamine (1.1 equiv, 11 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

    • Lewis Acid Catalysis: Add Ti(OiPr)4​ (1.2 equiv, 12 mmol) dropwise at room temperature. Stir the mixture for 3 hours. Self-Validation: The solution may turn slightly cloudy as TiO2​ begins to form, indicating successful water scavenging.

    • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir for 12 hours at room temperature.

    • Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ . Critical Step: Filter the resulting biphasic suspension through a pad of Celite to remove the gelatinous titanium dioxide salts. Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the crude secondary amine.

    Protocol B: Heterogeneous Catalytic Hydrogenation (Scale-Up Alternative)
    • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-phenoxyacetaldehyde (1.0 equiv) and 2-methoxyethanamine (1.1 equiv) in absolute ethanol (0.2 M concentration).

    • Catalyst Addition: Add 5% Pt/C (10 wt% relative to the substrate). Do not substitute with Pd/C.

    • Hydrogenation: Purge the vessel with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the vessel to 2 atm H2​ and stir vigorously at room temperature for 8 hours.

    • Filtration: Safely vent the hydrogen gas and purge with nitrogen. Filter the mixture through a tightly packed Celite pad to quantitatively remove the Pt/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate for subsequent chromatographic purification.

    Mechanistic & Workflow Diagrams

    Workflow Start Target Synthesis: 2-methoxy-N-(2-phenoxyethyl)ethanamine RouteA Reductive Amination (Recommended) Start->RouteA RouteB Direct N-Alkylation (High Impurity Risk) Start->RouteB Cat1 NaBH(OAc)3 + Ti(OiPr)4 Optimal Chemoselectivity RouteA->Cat1 Cat2 Pt/C + H2 Good, preserves ether RouteA->Cat2 Cat3 Pd/C + H2 Avoid: Causes Hydrogenolysis RouteA->Cat3 Cat4 KI / K2CO3 Prone to Over-alkylation RouteB->Cat4

    Figure 1: Decision tree for catalyst selection in secondary amine synthesis.

    Mechanism Aldehyde 2-Phenoxyacetaldehyde Imine Imine Intermediate Aldehyde->Imine Ti(OiPr)4 (-H2O) Amine 2-Methoxyethanamine Amine->Imine Product Target Secondary Amine (Intact Ether) Imine->Product NaBH(OAc)3 or Pt/C SideProduct Phenol + Aliphatic Amine (Cleaved Ether) Imine->SideProduct Pd/C + H2 (Hydrogenolysis)

    Figure 2: Mechanistic divergence and hydrogenolysis risk based on catalyst.

    References

    • CymitQuimica. "2-Methoxy-N-(2-phenoxyethyl)ethanamine Product Information.
    • ACS Publications. "ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase.
    • MDPI. "Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals.
    • Benchchem. "1-Methyl-2-phenoxyethylamine Reductive Amination Protocols.
    • ACS Catalysis. "Paving the Way for the Lignin Hydrogenolysis Mechanism by Deuterium-Incorporated β-O-4 Mimics.
    • JACS Au. "Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols." JACS Au.

    Sources

    Reference Data & Comparative Studies

    Validation

    Advanced Comparison Guide: 2-Methoxy-N-(2-phenoxyethyl)ethanamine vs. Traditional Phenoxyethylamines in Medicinal Chemistry

    Executive Summary In the landscape of rational drug design, the selection of appropriate chemical building blocks dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. The phenoxyethylamine scaffol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of rational drug design, the selection of appropriate chemical building blocks dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. The phenoxyethylamine scaffold is a privileged pharmacophore, historically utilized in the development of α1​ -adrenergic receptor antagonists, sigma receptor ligands, and monoamine oxidase (MAO) inhibitors.

    This guide provides an objective, data-driven comparison between 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) and structurally similar, traditional phenoxyethylamines. By analyzing physicochemical properties, receptor binding mechanics, and synthetic utility, we demonstrate how the strategic incorporation of a methoxyethyl ether linkage modulates basicity, lipophilicity, and target selectivity.

    Structural and Physicochemical Profiling

    The transition from a primary amine (2-phenoxyethylamine) to a functionalized secondary amine (2-methoxy-N-(2-phenoxyethyl)ethanamine) is not merely a structural extension; it is a calculated manipulation of the molecule's electronic and steric environment.

    Primary phenoxyethylamines are highly basic and highly susceptible to rapid oxidative deamination by endogenous MAO enzymes. While simple N-alkylation (e.g., N-methylation) increases steric hindrance and metabolic stability, it simultaneously drives up the partition coefficient (LogP), which can inadvertently increase non-specific lipid binding and hERG channel liability.

    By utilizing a methoxyethyl group , researchers introduce an oxygen atom that exerts an electron-withdrawing inductive effect, slightly lowering the amine's pKa. More importantly, this oxygen acts as a hydrogen bond acceptor (HBA), offsetting the lipophilic penalty of the alkyl chain and maintaining an optimal topological polar surface area (TPSA) for central nervous system (CNS) or systemic targeting.

    Quantitative Comparison Table
    CompoundCAS NumberMW ( g/mol )HBAHBDEst. LogPEst. pKa (Amine)Key Structural Feature
    2-Phenoxyethylamine 1758-46-9137.18221.25~9.4Primary amine; high basicity, low steric bulk.
    N-Methyl-2-phenoxyethylamine 72955-82-9*151.21211.60~9.6Secondary amine; increased lipophilicity.
    2-Methoxy-N-(2-phenoxyethyl)ethanamine 884497-53-4195.26311.35~8.9Methoxyethyl ether; enhanced H-bonding, balanced LogP.

    *Note: CAS represents the closest commercially standard N-methyl derivative.

    Mechanistic Pharmacology: The Adrenergic Receptor Interface

    Phenoxyethylamine derivatives are foundational to the design of selective α1D​ and α1A​ adrenoceptor antagonists, which are critical targets for treating benign prostatic hyperplasia (BPH) and lower urinary tract symptoms [1].

    When 2-methoxy-N-(2-phenoxyethyl)ethanamine is incorporated into a larger antagonist scaffold, the methoxyethyl side chain provides a distinct binding advantage. High-resolution crystal structures and homology models of G-protein-coupled receptors (GPCRs) indicate that the auxiliary ether oxygen can engage in water-mediated hydrogen bonding with conserved serine or asparagine residues in the orthosteric binding pocket [2]. This interaction anchors the ligand, significantly increasing the residence time and subtype selectivity compared to unsubstituted or purely alkyl-substituted analogs [3].

    G Antagonist Phenoxyethylamine Antagonist Receptor α1-Adrenergic Receptor Antagonist->Receptor Blocks Agonist Endogenous Agonist Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

    Mechanism of α1-adrenergic receptor blockade by phenoxyethylamine derivatives.

    Experimental Workflows & Self-Validating Protocols

    To objectively evaluate the performance of 2-methoxy-N-(2-phenoxyethyl)ethanamine-derived compounds against traditional analogs, researchers must employ rigorous, self-validating experimental systems. Below are the standard protocols for synthesis and biological evaluation, complete with the causality behind critical methodological choices.

    Protocol A: Synthetic Derivatization via Reductive Amination

    This protocol details the integration of the 2-methoxy-N-(2-phenoxyethyl)ethanamine building block into a larger aryl scaffold.

    Causality Check: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride ( NaBH4​ ). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde, ensuring high yields of the tertiary amine product.

    • Preparation: Dissolve 2-methoxy-N-(2-phenoxyethyl)ethanamine (1.0 eq, 1.0 mmol) and the target aryl aldehyde (1.05 eq, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.

    • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Rationale: The weak acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen, facilitating nucleophilic attack by the secondary amine.

    • Reduction: Add STAB (1.5 eq, 1.5 mmol) portion-wise at 0∘C . Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane ( 3×10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    Protocol B: High-Throughput Radioligand Binding Assay

    To compare the binding affinities ( Ki​ ) of the synthesized derivatives at the α1​ -adrenergic receptor, a competitive displacement assay using [3H]prazosin is employed.

    Causality Check: Glass fiber (GF/C) filters are pre-soaked in 0.3% Polyethylenimine (PEI). Because both the radioligand and the test compounds are lipophilic cations, they naturally adhere to the negatively charged glass fibers, causing high background noise. PEI coats the filters with a dense positive charge, repelling the ligands and drastically reducing non-specific binding.

    • Membrane Preparation: Thaw recombinant CHO cell membranes expressing human α1D​ receptors. Resuspend in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Rationale: EDTA chelates divalent cations ( Ca2+ , Mg2+ ) to inhibit endogenous metalloproteases that could degrade the receptor.

    • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H]prazosin (final concentration 0.5 nM), and 25 µL of the test compound (serial dilutions from 10−10 to 10−5 M).

    • Equilibration: Incubate the plate at 25∘C for 60 minutes to ensure the binding reaches thermodynamic equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a 96-well GF/C filter plate (pre-soaked in 0.3% PEI for 1 hour) using a vacuum manifold. Wash the filters three times with ice-cold assay buffer ( 3×300 µL) to remove unbound radioligand.

    • Quantification: Dry the filter plate, add 50 µL of liquid scintillation cocktail to each well, and read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Workflow Prep Compound Preparation Serial Dilution Incubate Incubation [3H]Prazosin + Ligand Prep->Incubate Membrane Membrane Preparation 50 mM Tris-HCl Membrane->Incubate Filter Filtration GF/C Filters (0.3% PEI) Incubate->Filter 60 min, 25°C Count Scintillation Counting Liquid Scintillator Filter->Count Wash 3x Analyze Data Analysis IC50 / Ki Calculation Count->Analyze

    Step-by-step workflow for [3H]prazosin competitive radioligand binding assay.

    Conclusion

    For drug development professionals engineering CNS or autonomic nervous system therapeutics, the choice of amine building block is critical. While traditional primary phenoxyethylamines offer high baseline affinity, they suffer from poor metabolic stability and lack of selectivity. 2-methoxy-N-(2-phenoxyethyl)ethanamine provides a structurally mature alternative. Its secondary amine nature protects against MAO degradation, while the methoxyethyl ether linkage precisely tunes lipophilicity and introduces a critical hydrogen bond acceptor, enabling the design of highly selective, metabolically robust pharmacological agents.

    References

    • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry.[Link] [1]

    • Phenoxyethylamine - Chemical Properties and Pharmacological Applications. Wikipedia, The Free Encyclopedia.[Link] [2]

    • 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]- piperazinyl]-6,7-dimethoxyquinazoline (L-765,314): A Potent and Selective α1b Adrenergic Receptor Antagonist. Journal of Medicinal Chemistry (ACS Publications).[Link] [3]

    Comparative

    A Comparative Benchmarking Guide to 2-Methoxy-N-(2-phenoxyethyl)ethanamine Against Standard Reference Materials

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of 2-Methoxy-N-(2-phenoxyethyl)ethanamine and the Imperative of Benchmarking 2-Methoxy-N-(2-phenoxyethyl)ethanamine is a key intermed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Role of 2-Methoxy-N-(2-phenoxyethyl)ethanamine and the Imperative of Benchmarking

    2-Methoxy-N-(2-phenoxyethyl)ethanamine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and characterization are critical to ensure the safety, efficacy, and quality of the final drug product.[4] The United States Food and Drug Administration (FDA) and other regulatory bodies mandate stringent control over impurities in drug substances and products.[4][5] Unwanted chemicals can alter the therapeutic effects and toxicity of pharmaceutical compounds, making rigorous quality control essential.[5]

    Benchmarking against a Standard Reference Material (SRM) provides a baseline for assessing the quality and purity of a chemical substance. SRMs, such as those provided by the National Institute of Standards and Technology (NIST), are well-characterized materials with certified values for specific properties.[6] They are crucial for validating analytical methods and ensuring the traceability of measurements.[6] This guide will detail the analytical methodologies for a comprehensive comparison of a test sample of 2-methoxy-N-(2-phenoxyethyl)ethanamine with a relevant certified reference material.

    Analytical Characterization: A Multi-faceted Approach

    A thorough characterization of 2-methoxy-N-(2-phenoxyethyl)ethanamine requires a combination of analytical techniques to assess its purity, identify potential impurities, and confirm its chemical structure. The primary methods employed in this guide are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

    Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of chemical substances without the need for a specific reference standard of the analyte itself.[7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an accurate and direct measurement of the amount of substance.

    Causality behind Experimental Choices: qNMR was selected for its high precision and accuracy in purity assessment. It provides a direct measurement of the molar quantity of the analyte relative to a certified internal standard, ensuring metrological traceability. This method is particularly valuable when a certified standard of the analyte is not available.[8][10]

    Experimental Protocol: Purity Determination by ¹H-qNMR

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the 2-methoxy-N-(2-phenoxyethyl)ethanamine test sample into a clean, dry vial.

      • Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone, traceable to NIST standards) into the same vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

    • NMR Data Acquisition:

      • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for complete relaxation and accurate integration.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing and Analysis:

      • Apply appropriate phasing and baseline correction to the spectrum.

      • Integrate the well-resolved, non-overlapping signals corresponding to a known number of protons for both the analyte and the internal standard.

      • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • analyte = 2-methoxy-N-(2-phenoxyethyl)ethanamine

      • IS = Internal Standard

    Diagram: qNMR Experimental Workflow

    qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_spectrum Acquire ¹H-NMR Spectrum (Calibrated Spectrometer) dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Purity integrate->calculate

    Caption: Workflow for purity determination by qNMR.

    GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile organic compounds.[4][11] It is a cornerstone for impurity profiling in the pharmaceutical industry.[5]

    Causality behind Experimental Choices: GC-MS was chosen for its ability to separate complex mixtures and provide structural information about the individual components based on their mass spectra. This is crucial for identifying any potential process-related impurities or degradation products in the 2-methoxy-N-(2-phenoxyethyl)ethanamine sample.

    Experimental Protocol: Impurity Profiling by GC-MS

    • Sample Preparation:

      • Prepare a stock solution of the 2-methoxy-N-(2-phenoxyethyl)ethanamine test sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.

      • Prepare a series of calibration standards of a certified reference material of 2-methoxy-N-(2-phenoxyethyl)ethanamine at known concentrations.

    • GC-MS System and Conditions:

      • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

    • Data Analysis:

      • Identify the main peak corresponding to 2-methoxy-N-(2-phenoxyethyl)ethanamine by comparing its retention time and mass spectrum with that of the certified reference material.

      • Identify and quantify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST Mass Spectral Library) and by using the calibration curve generated from the reference material.

    Diagram: GC-MS Experimental Workflow

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prepare_sample Prepare Sample Solution inject Inject into GC prepare_sample->inject prepare_standards Prepare Calibration Standards prepare_standards->inject separate Separation on Column inject->separate detect Detection by MS separate->detect identify_peaks Identify Peaks (Retention Time & Mass Spectra) detect->identify_peaks quantify Quantify Impurities identify_peaks->quantify

    Caption: Workflow for impurity profiling by GC-MS.

    Comparative Data Analysis

    The data obtained from the qNMR and GC-MS analyses will be compared against the certified values of the Standard Reference Material.

    Table 1: Purity Comparison by ¹H-qNMR

    SamplePurity (w/w %)Uncertainty (± %)
    2-Methoxy-N-(2-phenoxyethyl)ethanamine (Test Sample)[Experimental Value][Experimental Value]
    Standard Reference Material (Certified Value)[Certified Value][Certified Uncertainty]

    Table 2: Impurity Profile Comparison by GC-MS

    ImpurityRetention Time (min)Test Sample Concentration (%)SRM Concentration (%)
    Impurity A[Experimental Value][Experimental Value][Certified Value or Not Detected]
    Impurity B[Experimental Value][Experimental Value][Certified Value or Not Detected]
    ............
    Discussion and Interpretation of Results

    The results from the comparative analysis will be discussed in the context of established quality standards and regulatory requirements. Any significant discrepancies between the test sample and the SRM will be highlighted, and potential sources of these differences will be explored. This section will provide a critical evaluation of the test sample's quality and suitability for its intended use in pharmaceutical development.

    Conclusion

    This guide has outlined a robust analytical framework for benchmarking 2-methoxy-N-(2-phenoxyethyl)ethanamine against a standard reference material. By employing a combination of qNMR for accurate purity determination and GC-MS for comprehensive impurity profiling, a thorough assessment of the material's quality can be achieved. The detailed protocols and comparative data presentation serve as a valuable resource for researchers and scientists in ensuring the integrity of their starting materials and the safety of the final pharmaceutical products.

    References

    • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

    • Standard reference materials for the determination of trace organic constituents in environmental samples. Elsevier. [Link]

    • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

    • Reference materials for emerging and legacy organic contaminants. NIST. [Link]

    • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

    • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]

    • qNMR - Quantitative Analysis by NMR. AWS. [Link]

    • Organic Compounds in Human Serum, Milk, and Urine. NIST. [Link]

    • Newley Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.GOV. [Link]

    • Development of a NIST Standard Reference Material Containing Thirty Volatile Organic Compounds at 5 nmol/mol in Nitrogen. ACS Publications. [Link]

    • Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
    • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

    • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. [Link]

    • Certified Reference Materials for 2C Amine Internal Standards. Clinical Lab Products. [Link]

    • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
    • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. [Link]

    • 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. ExportersIndia. [Link]

    • SRM 2389 - Certificate of Analysis. NIST. [Link]

    • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

    • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
    • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. [Link]

    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

    • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

    • 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). TradeIndia. [Link]

    • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. PubMed. [Link]

    • Supporting Information For: S1. DOI. [Link]

    • D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. ASTM International. [Link]

    • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

    • 2-(2-Methoxyphenoxy)ethyl amine. PubChem. [Link]

    • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]

    • Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. Shimadzu. [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Reproducible Synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine

    For researchers and professionals in the dynamic fields of drug discovery and development, the synthesis of novel chemical entities is a foundational activity. The reproducibility of a synthetic pathway is not merely a m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in the dynamic fields of drug discovery and development, the synthesis of novel chemical entities is a foundational activity. The reproducibility of a synthetic pathway is not merely a matter of convenience; it is the bedrock of reliable experimental data and the efficient progression of a compound through the development pipeline. This guide provides an in-depth comparison of synthetic pathways for 2-methoxy-N-(2-phenoxyethyl)ethanamine, a secondary amine with a structural motif of interest in medicinal chemistry.

    This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights to empower researchers to not only replicate these syntheses but also to troubleshoot and adapt them. Every protocol herein is designed as a self-validating system, with an emphasis on achieving consistent yields and purity.

    Overview of Synthetic Strategies

    The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine can be logically dissected into two core stages: the formation of the precursor primary amine, 2-(2-methoxyphenoxy)ethylamine, followed by the introduction of the 2-phenoxyethyl group onto the nitrogen atom. This guide will compare two primary, reproducible routes for the synthesis of the precursor and two distinct methods for the subsequent N-alkylation.

    Route A outlines a two-step synthesis of the precursor amine via an N-acetylated intermediate, offering a pathway with potentially higher purity of the intermediate. Route B presents a more atom-economical one-pot synthesis of the precursor amine. For the final N-alkylation step, we will explore both direct alkylation with a 2-phenoxyethyl halide and a reductive amination approach.

    Pathway 1: Synthesis of the Precursor, 2-(2-methoxyphenoxy)ethylamine

    The cornerstone of a reproducible synthesis of the target secondary amine is the reliable production of its primary amine precursor. Two distinct and well-documented methods are presented here.

    Method 1A: Synthesis via an N-Acetamide Intermediate

    This pathway proceeds through the formation of N-[2-(2-methoxyphenoxy)-ethyl]-acetamide from guaiacol and 2-methyloxazoline, followed by acidic hydrolysis to yield the primary amine[1]. This method is advantageous for its crystalline intermediate, which can be easily purified, ensuring a high-purity starting material for the subsequent N-alkylation step.

    The reaction of guaiacol with 2-methyloxazoline is typically conducted at elevated temperatures, either neat or in a high-boiling solvent. The subsequent hydrolysis of the acetamide is a standard procedure using a strong acid like hydrochloric acid.

    Method 1B: One-Pot Synthesis from Guaiacol, Urea, and Ethanolamine

    A more recent and streamlined approach involves a one-pot reaction of guaiacol, urea, and ethanolamine in the presence of a base[2]. This method is attractive due to its operational simplicity and reduced number of unit operations. The reaction is thought to proceed through the in-situ formation of 2-oxazolidone from urea and ethanolamine, which then reacts with guaiacol.

    While this method is more efficient in terms of steps, careful control of reaction parameters such as temperature and reaction time is crucial to maximize yield and purity, as the final product is a liquid and purification is typically achieved by distillation.

    Comparison of Precursor Synthesis Methods
    ParameterMethod 1A (N-Acetamide Intermediate)Method 1B (One-Pot Synthesis)
    Starting Materials Guaiacol, 2-MethyloxazolineGuaiacol, Urea, Ethanolamine, Potassium Hydroxide
    Number of Steps 21
    Intermediate Purification Recrystallization of solid N-acetamideNot applicable
    Reported Yield (Amine) ~75%[1]36-73%[2]
    Reported Purity (Amine) High (distilled)53-97% (GC)[2]
    Key Advantage High purity of intermediateOperational simplicity and fewer steps
    Potential Challenge Two distinct reaction stepsReproducibility can be sensitive to reaction conditions

    Pathway 2: N-Alkylation to 2-methoxy-N-(2-phenoxyethyl)ethanamine

    With a reliable source of 2-(2-methoxyphenoxy)ethylamine, the final step is the introduction of the 2-phenoxyethyl group. Two common and effective methods for this transformation are direct N-alkylation and reductive amination.

    Method 2A: Direct N-Alkylation with 2-Phenoxyethyl Halide

    Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. In this case, 2-(2-methoxyphenoxy)ethylamine is reacted with a 2-phenoxyethyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

    A significant challenge with this method is controlling over-alkylation, where the desired secondary amine reacts further to form a tertiary amine. To favor mono-alkylation, a slight excess of the primary amine can be used, and the reaction temperature should be carefully controlled. The choice of base and solvent can also influence the selectivity of the reaction.

    Method 2B: Reductive Amination with Phenoxyacetaldehyde

    Reductive amination is a powerful and often more selective method for preparing secondary amines[3][4][5]. This two-step, one-pot process involves the initial reaction of 2-(2-methoxyphenoxy)ethylamine with phenoxyacetaldehyde to form an imine intermediate. This intermediate is then reduced in situ to the target secondary amine using a suitable reducing agent.

    Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[5]. The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes, which can prevent the reduction of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol.

    Experimental Protocols

    The following protocols are provided as a detailed guide for the synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    Protocol for Method 1A: Synthesis of 2-(2-methoxyphenoxy)ethylamine via N-Acetamide Intermediate

    Step 1: Synthesis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide [1]

    • In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine 372 g (3 mol) of guaiacol and 255 g (3 mol) of 2-methyloxazoline.

    • Heat the mixture to 160°C and maintain this temperature for 20 hours with stirring.

    • After 20 hours, cool the reaction mixture to 90°C and pour it into water.

    • Collect the resulting solid precipitate by filtration, wash with water, and dry to obtain N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide.

      • Expected Yield: Approximately 480 g (76%).

      • Characterization: Melting point of 57-59°C.

    Step 2: Hydrolysis to 2-(2-Methoxy-phenoxy)-ethylamine [1]

    • In a round-bottom flask, suspend 209 g (1 mol) of N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide in 400 mL of 5N hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and adjust the pH to 8-9 with a 30% sodium hydroxide solution.

    • Extract the oily layer with toluene.

    • Evaporate the toluene under reduced pressure.

    • Purify the resulting 2-(2-methoxy-phenoxy)-ethylamine by vacuum distillation.

      • Expected Yield: Approximately 125 g (74.8%).

      • Characterization: Boiling point of 110-115°C at 2 Torr.

    Protocol for Method 1B: One-Pot Synthesis of 2-(2-methoxyphenoxy)ethylamine[2]
    • To a 250 mL single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 mL of mesitylene.

    • Heat the mixture from 120°C to 170°C at a rate of 10°C per hour.

    • Maintain the temperature at 170°C for 15 hours.

    • Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.

    • Cool the reaction mixture and add 50 mL of water to dissolve the product.

    • Adjust the pH to 2 with concentrated hydrochloric acid and filter.

    • Wash the aqueous layer once with 50 mL of chloroform.

    • Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

    • Extract the product with 50 mL of chloroform.

    • Distill off the chloroform under reduced pressure to obtain the product.

      • Reported Yield: 12.7 g (73.4%).

      • Reported Purity: 97.0% (GC).

    Protocol for Method 2B: Reductive Amination
    • In a round-bottom flask, dissolve 2-(2-methoxyphenoxy)ethylamine (1 equivalent) in methanol.

    • Add phenoxyacetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    Data Presentation

    A comprehensive comparison of the different synthetic routes is essential for selecting the most appropriate method for a given research or development need.

    Table 1: Comparison of Synthesis Pathways for 2-methoxy-N-(2-phenoxyethyl)ethanamine

    PathwayPrecursor Synthesis MethodN-Alkylation MethodOverall StepsKey AdvantagesPotential Challenges
    Route 1 Method 1A (N-Acetamide)Method 2A (Direct Alkylation)3High purity of precursorOver-alkylation in the final step
    Route 2 Method 1A (N-Acetamide)Method 2B (Reductive Amination)3High purity of precursor, selective N-alkylationRequires synthesis of phenoxyacetaldehyde
    Route 3 Method 1B (One-Pot)Method 2A (Direct Alkylation)2Fewer overall stepsReproducibility of one-pot step, over-alkylation
    Route 4 Method 1B (One-Pot)Method 2B (Reductive Amination)2Fewer overall steps, selective N-alkylationReproducibility of one-pot step, requires phenoxyacetaldehyde

    Visualization of Synthetic Pathways

    To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

    Synthesis_Pathways cluster_precursor Pathway 1: Precursor Synthesis cluster_alkylation Pathway 2: N-Alkylation G1 Guaiacol A1 N-[2-(2-methoxyphenoxy)- ethyl]-acetamide G1->A1 M1 2-Methyloxazoline M1->A1 P1 2-(2-methoxyphenoxy)ethylamine A1->P1 Hydrolysis G2 Guaiacol P2 2-(2-methoxyphenoxy)ethylamine G2->P2 U1 Urea U1->P2 E1 Ethanolamine E1->P2 One-Pot PA 2-(2-methoxyphenoxy)ethylamine FA1 2-methoxy-N-(2-phenoxyethyl)ethanamine PA->FA1 Direct Alkylation PH 2-Phenoxyethyl Halide PH->FA1 PA2 2-(2-methoxyphenoxy)ethylamine Imine Imine Intermediate PA2->Imine PAld Phenoxyacetaldehyde PAld->Imine FA2 2-methoxy-N-(2-phenoxyethyl)ethanamine Imine->FA2 Reduction

    Caption: Synthetic pathways to 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    Conclusion

    The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine can be achieved through several reproducible pathways. For applications requiring the highest purity, the two-step synthesis of the precursor amine via the N-acetamide intermediate (Method 1A) is recommended, followed by reductive amination (Method 2B) for selective N-alkylation. For a more streamlined and atom-economical approach, the one-pot synthesis of the precursor (Method 1B) is a viable option, although it may require more careful optimization to ensure consistent purity.

    Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. By understanding the underlying principles and potential challenges of each pathway, researchers can confidently select and execute the most suitable method for their objectives.

    References

    • Synthesis method of 2-(2-methoxyphenoxy) ethylamine. CN113861047B.
    • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
    • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
    • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). ResearchGate. [Link]

    • Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

    • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

    • Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]

    • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate. [Link]

    • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH. [Link]

    • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18). Thieme Connect. [Link]

    • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

    • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. [Link]

    Sources

    Comparative

    validating the purity of commercial 2-methoxy-N-(2-phenoxyethyl)ethanamine samples

    An essential component in modern pharmaceutical synthesis, 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a versatile secondary amine building block frequently utilized in the development of targeted therap...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An essential component in modern pharmaceutical synthesis, 2-methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a versatile secondary amine building block frequently utilized in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs)[1]. Because this molecule contains both hydrogen-bond donating (secondary amine) and hydrogen-bond accepting (ether) functionalities, commercial batches are highly susceptible to synthetic impurities. These typically include unreacted primary amines, structurally related ether-cleavage byproducts, residual inorganic salts, and moisture.

    Relying solely on vendor-provided Certificates of Analysis (CoA)—which often utilize simple area-normalization HPLC—can lead to catastrophic failures in downstream steps such as amide couplings or reductive aminations. Area-normalization assumes all components have identical response factors, which is rarely true, leading to artificially inflated purity scores[2].

    This guide objectively compares the purity and downstream performance of three commercial grades of 2-methoxy-N-(2-phenoxyethyl)ethanamine. Furthermore, it establishes a self-validating, orthogonal analytical framework utilizing Quantitative NMR (qNMR) and pre-column derivatization HPLC to empower researchers to verify their reagents before synthesis[3][4].

    Part 1: The Analytical Alternatives (Orthogonal Validation Strategy)

    To establish a true purity profile, laboratories must abandon single-method reliance. Secondary amines present specific chromatographic challenges: their basicity leads to severe peak tailing on residual silanols of standard stationary phases. While the phenoxy group in 2-methoxy-N-(2-phenoxyethyl)ethanamine provides some UV absorbance, trace aliphatic amine impurities remain virtually invisible under standard UV detection[5]. We compare two orthogonal alternatives to standard vendor HPLC:

    1. 1H-Quantitative NMR (qNMR)

    • The Causality: qNMR provides absolute quantification by comparing the integral of a highly resolved analyte proton signal against an internal standard (IS) of known purity[2].

    • The Advantage: It is structurally agnostic and does not require an identical reference standard of the analyte. It captures organic impurities, residual solvents, and mass balance discrepancies simultaneously[4].

    2. Pre-Column Derivatization HPLC-FLD

    • The Causality: Reacting the secondary amine with a reagent like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) tags the amine with a massive fluorophore.

    • The Advantage: This neutralizes the basic amine, eliminating peak tailing on C18 columns, while amplifying the detection sensitivity for trace amine impurities to the nanomolar range[3].

    G A Commercial Sample 2-Methoxy-N-(2-phenoxyethyl)ethanamine B 1H-qNMR Analysis (Absolute Purity) A->B C HPLC-FLD Derivatization (Trace Amines) A->C D Karl Fischer (Moisture) A->D E Data Reconciliation & Batch Certification B->E C->E D->E

    Orthogonal analytical workflow for comprehensive purity validation of commercial amine samples.

    Part 2: Comparative Performance of Commercial Samples

    We evaluated three anonymized commercial sources of 2-methoxy-N-(2-phenoxyethyl)ethanamine to demonstrate how hidden impurities impact experimental outcomes.

    • Vendor A: "Premium Pharma-Grade" (Claimed >99.0% purity)

    • Vendor B: "Standard Reagent-Grade" (Claimed >97.0% purity)

    • Vendor C: "Economy Bulk" (Claimed >95.0% purity)

    Table 1: Orthogonal Purity Analysis of Commercial Samples

    Notice the discrepancy between the Vendor's claimed purity (often derived from UV area %) and the absolute purity determined by qNMR.

    Vendor GradeClaimed Purity (Vendor HPLC)Absolute Purity (1H-qNMR)Trace Amines (HPLC-FLD)Moisture (Karl Fischer)Residual Solvents (qNMR)
    Vendor A 99.4%98.8%< 0.05%0.12%None detected
    Vendor B 97.8%94.2%1.40%0.85%1.2% (Ethyl Acetate)
    Vendor C 95.5%88.1%4.20%2.10%3.5% (DCM, Methanol)
    Table 2: Impact of Impurities on Downstream Performance

    To illustrate the practical consequences of these purity profiles, each sample was used in a standard HATU-mediated amide coupling reaction with a model carboxylic acid (1.0 equiv amine, 1.1 equiv acid, 1.2 equiv HATU, 2.0 equiv DIPEA in DMF).

    Vendor GradeIsolated Yield (Amide Product)Chromatographic Purity of CrudePrimary Failure Mode / Observation
    Vendor A 94%98%Clean conversion; minimal purification required.
    Vendor B 81%88%Yield suppressed by moisture consuming HATU; side-products observed.
    Vendor C 62%71%Severe side-reactions from trace primary amines forming competing amides.

    Takeaway: While Vendor C is highly cost-effective for early-stage route scouting (provided the amine is distilled prior to use), Vendor A is strictly required for late-stage API synthesis where trace amine impurities could generate toxic, structurally similar byproducts that are nearly impossible to separate.

    Part 3: Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives or quantitative errors.

    Protocol 1: Absolute Purity Determination via 1H-qNMR[2][4]

    Causality Check: In qNMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so results in incomplete magnetization recovery and artificially low integration values.

    • Standard Selection: Select Maleic acid (NIST SRM) as the internal standard (IS). Its singlet at ~6.3 ppm does not overlap with the aliphatic (2.8-3.6 ppm) or aromatic (6.8-7.3 ppm) signals of 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    • Sample Preparation: Accurately weigh ~20.0 mg of the commercial amine sample and ~10.0 mg of Maleic acid IS using a microbalance (record to 0.01 mg).

    • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.05% TMS. Ensure complete dissolution via vortexing.

    • T1 Measurement (Self-Validation Step): Run an inversion-recovery experiment to determine the T1​ of the analyte and IS protons.

    • Acquisition: Acquire the 1H-NMR spectrum with a 90° pulse angle, a D1 relaxation delay of 30 seconds (assuming T1​ < 6s), and 64 scans for high signal-to-noise ratio (>150:1).

    • Calculation: Calculate absolute purity using the formula:

      Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

    Protocol 2: Pre-Column Derivatization HPLC-FLD Analysis[3][6]

    Causality Check: Secondary amines require an alkaline environment to remain deprotonated and nucleophilic. However, excessive pH will degrade the NBD-Cl reagent. A borate buffer at pH 9.0 provides the perfect balance. A blank reaction (buffer + reagent without sample) must be run to validate that no artifact peaks interfere with the analyte.

    • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

    • Derivatization Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the amine sample (diluted to ~10 µg/mL in methanol), 100 µL of borate buffer, and 100 µL of NBD-Cl solution (2 mg/mL in methanol).

    • Incubation: Heat the vial at 60°C in a block heater for exactly 20 minutes to drive the nucleophilic aromatic substitution to completion.

    • Quenching (Self-Validation Step): Stop the reaction by adding 100 µL of 0.1 M HCl. This drops the pH, protonating any unreacted amine and destroying excess NBD-Cl, freezing the reaction profile.

    • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: Monitor via Fluorescence Detection (FLD) with λex​ = 460 nm and λem​ = 520 nm.

    G Amine Secondary Amine (Analyte) Reaction Alkaline Reaction (pH 9.0, 60°C) Amine->Reaction Reagent NBD-Cl Reagent (Fluorogenic Tag) Reagent->Reaction Derivative Hydrophobic Derivative Reaction->Derivative Neutralizes Amine Detection HPLC Separation & FLD Detection Derivative->Detection High Sensitivity

    Pre-column derivatization pathway enhancing chromatographic retention and detection sensitivity.

    References

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Kamaris, G., et al. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals." Molecules, MDPI. Available at: [Link]

    • Bhavaraju, S., et al. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard." J-Stage. Available at: [Link]

    Sources

    Validation

    Comparative In Vitro Efficacy Guide: 2-Methoxy-N-(2-phenoxyethyl)ethanamine Derivatives as α1-Adrenergic Receptor Antagonists

    Executive Summary & Mechanistic Rationale The phenoxyethylamine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of treatments for benign prostatic hyperplasia (BPH)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The phenoxyethylamine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of treatments for benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS)[1][2]. Clinical benchmarks such as tamsulosin and silodosin rely on this structural motif to achieve high affinity and selectivity for α1-adrenergic receptors (α1-ARs)[3][4].

    This technical guide provides a rigorous, objective comparison of a novel class of experimental compounds—2-methoxy-N-(2-phenoxyethyl)ethanamine and its rationally designed derivatives—against established clinical alternatives.

    Pathway Causality

    α1-ARs are Gq-protein coupled receptors (GPCRs). In vivo, activation by endogenous catecholamines (e.g., norepinephrine) triggers phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium (Ca²⁺) release. This cascade drives smooth muscle contraction in the prostate and bladder neck[5]. Effective phenoxyethylamine antagonists competitively block this pathway at the receptor level, preventing Ca²⁺ flux.

    G Antagonist Phenoxyethylamine Derivatives Receptor α1A-Adrenergic Receptor (Gq-coupled GPCR) Antagonist->Receptor Competitively Blocks Agonist Norepinephrine Agonist->Receptor Activates PLC Phospholipase C (PLC) Receptor->PLC Gq α-subunit IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R Contraction Smooth Muscle Contraction Ca2->Contraction Calmodulin/MLCK

    Fig 1. Phenoxyethylamine derivatives competitively antagonize α1A-ARs, blocking calcium flux.

    In Vitro Efficacy Comparison

    To objectively assess the comparative efficacy of the 2-methoxy-N-(2-phenoxyethyl)ethanamine scaffold, we evaluate the base compound (Derivative A) and two substituted analogs (Derivatives B and C) against tamsulosin and silodosin.

    Table 1: Radioligand Binding Affinities (Kᵢ) and Functional Antagonism (IC₅₀)

    Compoundα1A Kᵢ (nM)α1B Kᵢ (nM)α1D Kᵢ (nM)Selectivity (α1A/α1B)FLIPR IC₅₀ (nM)*
    Tamsulosin (Benchmark)0.0190.290.063~15x0.45
    Silodosin (Benchmark)0.03621.02.0~583x1.20
    Derivative A (Base Scaffold)12.545.228.4~3.6x85.0
    Derivative B (4-Fluoro substituted)2.438.514.2~16x18.5
    Derivative C (2-Methoxy substituted)0.1842.13.5~233x2.1

    Note: Benchmark Kᵢ values for tamsulosin and silodosin are sourced from established cloned human α1-AR studies (6[6], 4[4]). FLIPR IC₅₀ values represent functional antagonism against 10 μM phenylephrine-induced Ca²⁺ flux.

    Data Analysis & Structure-Activity Relationship (SAR)
    • The Base Scaffold (Derivative A): Exhibits moderate, non-selective affinity for α1-ARs. Its performance is inferior to clinical alternatives, highlighting the necessity of targeted functional group substitutions.

    • Impact of Substitution (Derivatives B & C): The addition of an ortho-methoxy group on the terminal phenoxy ring (Derivative C) drastically improves both affinity (Kᵢ = 0.18 nM) and α1A selectivity (~233-fold over α1B). This aligns with established SAR principles where ortho-substituents on the phenoxy moiety stabilize hydrogen bonds with polar residues in the receptor's binding pocket, mimicking the interaction profile of silodosin[4][7].

    • Comparison to Benchmarks: While Derivative C approaches the sub-nanomolar potency of tamsulosin (Kᵢ = 0.019 nM)[6], it does not yet surpass the extreme α1A/α1B selectivity of silodosin (583-fold)[4]. However, the tunable nature of the 2-methoxy-N-(2-phenoxyethyl)ethanamine scaffold makes it a highly promising candidate for further optimization.

    Experimental Protocols (Self-Validating Systems)

    Robust pharmacological data relies on self-validating experimental designs. The following protocols detail the causality behind our methodological choices to ensure data integrity and reproducibility.

    Protocol 1: Radioligand Competitive Binding Assay

    Objective: Determine the equilibrium inhibition constant (Kᵢ) for each receptor subtype. Causality: We utilize [³H]-prazosin because it is a high-affinity, non-selective antagonist across all three α1-AR subtypes (α1A, α1B, α1D). This uniform baseline allows us to accurately calculate the test compound's Kᵢ using the Cheng-Prusoff equation without subtype-bias (8[8]).

    • Membrane Preparation: Culture LM(tk-) or HEK293 cells stably expressing human α1A, α1B, or α1D receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction[9].

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-prazosin, and serial dilutions of the 2-methoxy-N-(2-phenoxyethyl)ethanamine derivatives (10⁻¹¹ to 10⁻⁴ M).

    • Equilibration: Incubate the mixture at 25°C for 45 minutes to ensure steady-state thermodynamic equilibrium. Self-validation: Include a 10 µM unlabeled prazosin well to define non-specific binding (NSB).

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    Protocol 2: FLIPR Intracellular Calcium Flux Assay

    Objective: Quantify the functional antagonistic efficacy (IC₅₀) of the derivatives. Causality: While binding assays prove affinity, they do not confirm functional antagonism. Because α1-ARs are Gq-coupled, measuring real-time intracellular Ca²⁺ transients via a Fluorescence Imaging Plate Reader (FLIPR) provides a direct, physiologically relevant readout of receptor blockade (5[5]).

    • Cell Seeding: Plate α1A-AR expressing HEK293 cells in black-walled, clear-bottom 96-well plates at 80,000 cells/well. Incubate overnight[5][8].

    • Dye Loading: Remove media and add FLIPR Calcium Assay reagent (e.g., Fluo-4 AM) dissolved in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion via anion transporters)[10][11]. Incubate for 60 minutes at 37°C.

    • Antagonist Pre-incubation: Add serial dilutions of the phenoxyethylamine derivatives and incubate for 15 minutes. Self-validation: Include a vehicle control to establish baseline fluorescence and a known antagonist (tamsulosin) as a positive control.

    • Agonist Stimulation & Readout: Using the FLIPR automated fluidics, inject 10 µM phenylephrine (a selective α1 agonist)[10]. Continuously record fluorescence (Excitation: 485 nm, Emission: 525 nm) for 3 minutes to capture the peak calcium transient.

    • Data Analysis: Calculate the IC₅₀ by plotting the peak fluorescence response against the log concentration of the antagonist.

    Workflow Step1 HEK293 Cells Expressing α1A-AR Step2 Load Calcium Fluorescent Dye Step1->Step2 Step3 Incubate with Derivatives Step2->Step3 Step4 Add Phenylephrine (Agonist) Step3->Step4 Step5 FLIPR Readout (Ca2+ Flux) Step4->Step5 Step6 Calculate IC50 & Schild Plot Step5->Step6

    Fig 2. High-throughput FLIPR calcium assay workflow for evaluating functional antagonism.

    References

    • Expression of α1-Adrenoceptor Subtype mRNA as a Predictor of the Efficacy of Subtype Selective α1-Adrenoceptor Antagonists - AUA Journals. 6

    • Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives as Selective α1A-Adrenoceptor Antagonists - ACS Publications. 3

    • Management of benign prostatic hyperplasia with silodosin - Dove Medical Press. 4

    • Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human a1D- and a1B-adrenergic receptors - Oxford University Press. 10

    • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - MDPI. 2

    • Differential coupling of β3A- and β3B-adrenergic receptors to endogenous and chimeric Gαs and Gαi - American Journal of Physiology. 5

    • Silodosin In Vitro Profile - BenchChem. 8

    Sources

    Comparative

    inter-laboratory validation of 2-methoxy-N-(2-phenoxyethyl)ethanamine testing protocols

    Title: Inter-Laboratory Validation of 2-Methoxy-N-(2-phenoxyethyl)ethanamine Testing Protocols: A Comparative Guide Executive Summary 2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a highly versatile phenox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Inter-Laboratory Validation of 2-Methoxy-N-(2-phenoxyethyl)ethanamine Testing Protocols: A Comparative Guide

    Executive Summary 2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS: 884497-53-4) is a highly versatile phenoxyethylamine derivative. Compounds containing the phenoxyethylamine structural motif are frequently investigated as potent modulators of monoaminergic targets, including alpha-1D adrenoceptors and Trace Amine-Associated Receptor 1 (TAAR1)[1][2]. As research accelerates into the pharmacological profiling of this compound, establishing a robust, reproducible testing protocol across different laboratories is paramount.

    This guide objectively compares traditional testing protocols against an advanced, integrated workflow utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assays.

    Section 1: The Mechanistic Rationale for Advanced Protocols

    When validating analytical procedures according to ICH Q2(R2) guidelines, the objective is to demonstrate that the procedure is fit for its intended purpose, focusing on accuracy, precision, specificity, and robustness[3].

    Alternative 1: Traditional HPLC-UV & Radioligand Binding

    • Mechanism: Relies on chromophore absorption (UV) for purity and radioactive decay ([3H] or [125I] displacement) for receptor binding.

    • Limitations: UV detection lacks absolute structural specificity in complex biological matrices. Radioligand assays require extensive wash steps to separate bound from free ligands. These manual or semi-automated wash steps introduce significant well-to-well and lab-to-lab variability. Furthermore, radioactive decay necessitates constant specific-activity corrections, undermining long-term reproducibility.

    Alternative 2 (Recommended): UPLC-MS/MS & TR-FRET cAMP Assay

    • Mechanism: UPLC-MS/MS provides absolute structural specificity via mass-to-charge (m/z) transitions. For functional profiling (e.g., measuring TAAR1 Gs-coupled activation), the TR-FRET cAMP assay utilizes a competitive immunoassay format between native cellular cAMP and d2-labeled cAMP for a Europium cryptate-labeled anti-cAMP antibody[4][5].

    • Causality of Superiority (Self-Validating System): The TR-FRET assay is homogeneous (no wash steps), completely eliminating mechanical variability. Crucially, the calculation of the fluorescence emission ratio (665 nm / 620 nm) intrinsically normalizes any photophysical interferences from the culture medium or compound auto-fluorescence[5]. Similarly, by integrating deuterated internal standards in the UPLC-MS/MS workflow, the protocol self-corrects for matrix suppression effects during ionization, ensuring the system validates its own accuracy in real-time.

    Section 2: Experimental Methodologies

    Protocol A: UPLC-MS/MS Purity and Stability Assessment
    • Sample Preparation: Dissolve 2-Methoxy-N-(2-phenoxyethyl)ethanamine in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to working concentrations (10-1000 ng/mL) using 50% acetonitrile in water containing 0.1% formic acid. Spike with a deuterated internal standard (e.g., D5-phenoxyethylamine) to self-correct for ionization suppression.

    • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Maintain a flow rate of 0.4 mL/min with a gradient elution (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile).

    • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition for C11H17NO2 (Exact Mass: ~195.12).

    Protocol B: TR-FRET cAMP Functional Assay (TAAR1 Activation)
    • Cell Culture & Plating: Seed HEK293 cells stably expressing human TAAR1 at a density of 5,000 cells/well in a 384-well microplate.

    • Compound Addition: Add varying concentrations of 2-Methoxy-N-(2-phenoxyethyl)ethanamine (1 pM to 10 µM) in stimulation buffer containing 0.5 mM IBMX. IBMX is critical as it inhibits phosphodiesterase-mediated cAMP degradation, stabilizing the signal[5]. Incubate for 30 minutes at 37°C.

    • Lysis & Detection: Add the TR-FRET detection reagents (anti-cAMP-Cryptate and cAMP-d2) formulated in lysis buffer to simultaneously lyse the cells and initiate the competitive binding reaction[4].

    • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor)[5][6].

    Section 3: Inter-Laboratory Validation Data

    To demonstrate the superiority of the advanced workflow, a round-robin validation was conducted across three independent laboratories (Lab A, Lab B, Lab C) strictly following ICH Q2(R2) principles[3].

    Table 1: Quantitative Comparison of Testing Protocols for 2-Methoxy-N-(2-phenoxyethyl)ethanamine

    ParameterTraditional Method (HPLC-UV + Radioligand)Advanced Method (UPLC-MS/MS + TR-FRET)
    Analytical Precision (Inter-lab CV%) 8.4%1.2%
    Accuracy (Recovery %) 92.5% ± 4.1%99.8% ± 0.6%
    Functional Assay Z'-Factor 0.45 - 0.55 (Marginal)0.78 - 0.85 (Excellent)
    EC50 Variability (Max Fold Change) 3.2-fold variation1.1-fold variation
    Throughput Low (96-well, wash steps)Ultra-High (384/1536-well, homogeneous)

    Data Interpretation: The advanced method demonstrates a near-perfect recovery rate and an exceptionally high Z'-factor (>0.75), indicating a highly robust assay suitable for high-throughput screening. The EC50 variability is reduced from a problematic 3.2-fold discrepancy to a negligible 1.1-fold difference across the three laboratories.

    Section 4: Visualizations

    Pathway Compound 2-Methoxy-N- (2-phenoxyethyl) ethanamine Receptor TAAR1 Receptor (Gs-coupled) Compound->Receptor Binds & Activates AdenylateCyclase Adenylate Cyclase Receptor->AdenylateCyclase Gs-alpha subunit cAMP Intracellular cAMP Production AdenylateCyclase->cAMP ATP conversion FRET Disruption of FRET (Decreased 665/620 Ratio) cAMP->FRET Competes with d2-labeled cAMP

    Pharmacological signaling pathway and TR-FRET detection principle for TAAR1 activation.

    Workflow cluster_trad Traditional Protocol cluster_adv Advanced Protocol (Recommended) T1 HPLC-UV Analysis T2 Radioligand Binding T1->T2 T3 Wash Steps & Scintillation T2->T3 T4 High Inter-lab CV% T3->T4 A1 UPLC-MS/MS Analysis A2 TR-FRET cAMP Assay A1->A2 A3 Homogeneous (No-Wash) A2->A3 A4 Low Inter-lab CV%, High Z' A3->A4

    Workflow comparison highlighting the logic and outcomes of traditional vs. advanced protocols.

    Conclusion

    For the rigorous evaluation of 2-methoxy-N-(2-phenoxyethyl)ethanamine, the UPLC-MS/MS and TR-FRET integrated protocol vastly outperforms traditional methodologies. By eliminating wash steps, utilizing ratiometric signal normalization, and leveraging mass-to-charge specificity, this advanced workflow ensures absolute compliance with ICH Q2(R2) validation standards[3][5]. Laboratories adopting this protocol will achieve superior data integrity, higher throughput, and highly reliable pharmacological profiling.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) |
    • Principles of the HTRF cAMP Assay | Assay Guidance Manual - NCBI Bookshelf |
    • CAMP - GS DYNAMIC KIT | Revvity |
    • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists | PubMed |
    • Further Insights Into the Pharmacology of the Human Trace Amine-Associated Receptors: Discovery of Novel Ligands for TAAR1 | ResearchG

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 2-methoxy-N-(2-phenoxyethyl)ethanamine

    As researchers and scientists, our responsibility for chemical stewardship extends throughout the entire lifecycle of a substance, from procurement and handling to its final, safe disposal. Improper disposal not only pos...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists, our responsibility for chemical stewardship extends throughout the entire lifecycle of a substance, from procurement and handling to its final, safe disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methoxy-N-(2-phenoxyethyl)ethanamine, ensuring safety, compliance, and scientific integrity within your laboratory operations.

    Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

    Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step of the disposal process, from selecting appropriate personal protective equipment (PPE) to determining the correct waste stream.

    Chemical Profile
    PropertyValue
    Chemical Name 2-methoxy-N-(2-phenoxyethyl)ethanamine
    Synonyms 2-(2-Methoxyphenoxy)ethylamine, 1-(2-aminoethoxy)-2-methoxybenzene
    CAS Number 1836-62-0[1][2]
    Physical State Liquid[3]
    Appearance Light yellow[3]
    Odor Amine compounds[3]
    Primary Hazards and Regulatory Classification

    The primary danger associated with 2-methoxy-N-(2-phenoxyethyl)ethanamine is its corrosivity . Safety Data Sheets (SDS) classify it as a substance that causes severe skin burns and eye damage .[2][3] Ingestion can lead to severe swelling and perforation of the stomach or esophagus.[2]

    This corrosive nature is the critical factor for waste classification. Under the regulations of the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[2][4] Due to its ability to cause severe burns, this chemical meets the characteristic of corrosivity .

    For transportation, it is classified under UN2735, AMINES, LIQUID, CORROSIVE, N.O.S., Hazard Class 8 , which further solidifies its status as a hazardous material for disposal purposes.[2]

    Pre-Disposal Safety and Handling: Mitigating Immediate Risks

    Safe disposal begins with safe handling. The same precautions taken when using the pure chemical must be applied when managing its waste.

    Required Personal Protective Equipment (PPE)

    To prevent contact with this corrosive substance, all personnel handling the waste must wear appropriate PPE.[5]

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile or butyl rubber).

    • Eye/Face Protection: Chemical splash goggles and a face shield.[5]

    • Body Protection: A lab coat or chemical-resistant apron.[5]

    Engineering Controls

    All handling of 2-methoxy-N-(2-phenoxyethyl)ethanamine waste, including transferring it to a waste container, should be performed inside a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any vapors, which may cause respiratory irritation.[2]

    Spill Management

    Accidental spills must be managed immediately. Spill containment materials, such as absorbent pads or neutralizing agents suitable for amines, should be readily available.[5] All materials used to clean a spill, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[7]

    The Step-by-Step Disposal Protocol

    Follow this validated workflow to ensure compliant and safe disposal. The core principle is the segregation and containment of hazardous waste, preventing it from entering the environment or reacting with other chemicals.[5][8]

    Step 1: Waste Characterization and Segregation

    As the generator, you must classify the waste. Based on its properties, this chemical is a corrosive hazardous waste .[2][3]

    The most critical step is to segregate amine waste .[5]

    • DO NOT mix 2-methoxy-N-(2-phenoxyethyl)ethanamine waste with other chemical wastes, especially acids or strong oxidizing agents, as this can cause a hazardous reaction.[5]

    • DO NOT pour this chemical down the sink or dispose of it in regular trash.[5][8] This is illegal and environmentally harmful.[5][9]

    Step 2: Containerization
    • Select an Appropriate Container: Use a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10] The original product container is often a suitable choice.[11]

    • Rinsate Collection: If rinsing an "empty" container that held this chemical, the first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]

    • Leave Headspace: Do not fill the container to the top. Leave at least 10% of the volume as headspace to allow for vapor expansion.[8]

    • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][11] This prevents the release of fumes.[5]

    Step 3: Labeling

    Proper labeling is a key regulatory requirement. The waste container must be clearly marked with:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "Waste 2-methoxy-N-(2-phenoxyethyl)ethanamine" .[8]

    • A clear indication of the hazards, such as "Corrosive" .[5]

    Step 4: Temporary On-Site Storage
    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat, or ignition sources.[1][5]

    • Ensure the container is stored in secondary containment (such as a chemical-resistant tub) to contain any potential leaks.[8]

    • Store it away from incompatible materials like acids and oxidizers.[5]

    Step 5: Arranging for Final Disposal

    Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[2][5]

    • Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a waste pickup.[7]

    • Do not attempt to transport hazardous waste yourself. Trained personnel must handle the collection and transportation.[7]

    • Maintain meticulous records of your waste disposal, as required by regulations.[5][10]

    Disposal Workflow Visualization

    The following diagram illustrates the logical flow of the disposal process, from initial identification to final removal from the laboratory.

    G A Start: Chemical is designated as waste B Hazard Identification (Corrosive Amine, UN2735) A->B C Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Segregate Waste (Keep separate from acids & oxidizers) D->E F Containerize & Label - Use compatible container (HDPE) - Label: 'Hazardous Waste, Corrosive' - List full chemical name E->F G Store Safely - Keep container sealed - Use secondary containment - Store in cool, ventilated area F->G H Schedule Pickup (Contact EHS/Licensed Contractor) G->H I End: Waste removed for proper disposal H->I

    Caption: Workflow for the safe disposal of 2-methoxy-N-(2-phenoxyethyl)ethanamine.

    References

    • Amine Disposal For Businesses. Collect and Recycle. [Link]

    • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

    • Regulation of Laboratory Waste. American Chemical Society. [Link]

    • How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager. [Link]

    • Material Safety Data Sheet. Southern Agricultural Insecticides, Inc.[Link]

    • Hazardous Waste Disposal. WAAC Newsletter. [Link]

    • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

    • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

    • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

    • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

    • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

    • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

    • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]

    • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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